Nitroacetonitrile

Catalog No.
S1540953
CAS No.
13218-13-8
M.F
C2H2N2O2
M. Wt
86.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroacetonitrile

CAS Number

13218-13-8

Product Name

Nitroacetonitrile

IUPAC Name

2-nitroacetonitrile

Molecular Formula

C2H2N2O2

Molecular Weight

86.05 g/mol

InChI

InChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2

InChI Key

DWBOSISZPCOPFS-UHFFFAOYSA-N

SMILES

C(C#N)[N+](=O)[O-]

Canonical SMILES

C(C#N)[N+](=O)[O-]

what is nitroacetonitrile used for in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Applications in Heterocyclic Synthesis

A major application of nitroacetonitrile is the efficient synthesis of annulated 1,2,4-triazines bearing vicinal amino and nitro groups [1]. This structural motif is crucial in developing modern insensitive energetic materials, as it promotes intra- and intermolecular hydrogen bonding and planar molecular structures with π–π stacking. These features enhance thermal stability and lower mechanical sensitivity by allowing slip between molecular layers in the crystal lattice [1].

A typical synthesis involves the reaction of a diazonium salt with this compound (or its potassium salt) in acid to form a hydrazone intermediate, which subsequently cyclizes to form the heterocyclic product [1]. This method has been successfully applied to create high-performance explosives like 7-Amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX) [1].

The following diagram illustrates this general synthetic workflow.

G Diazonium_Compound Diazonium Compound Hydrazone_Intermediate Hydrazone Intermediate Diazonium_Compound->Hydrazone_Intermediate Nitroacetonitrile_Salt This compound Salt Nitroacetonitrile_Salt->Hydrazone_Intermediate Acid_Conditions Acid Conditions Acid_Conditions->Hydrazone_Intermediate Cyclization Cyclization (Heating in Solvent) Hydrazone_Intermediate->Cyclization Heterocyclic_Product Annulated 1,2,4-Triazine with Vicinal Amino/Nitro Groups Cyclization->Heterocyclic_Product

Synthetic pathway for heterocycles using this compound [1].

Handling and Stable Salt Alternatives

The neutral, free acid form of this compound is thermodynamically unstable and poses a significant hazard. It is difficult to purify, has stability issues, and can decompose explosively upon heating (decomposition onset around 109°C, releasing 874 J/g of energy) [1]. A common practice is to maintain reactions involving the free acid below 50°C [1].

For safer laboratory work, the potassium salt of this compound is a superior alternative. It is water-soluble, thermodynamically stable, and chemically equivalent for most syntheses, allowing researchers to bypass the hazards of the free acid [1]. The salt can be prepared via decarboxylation of the dipotassium salt of nitrocyanoacetic acid, a synthesis that avoids unstable intermediates altogether [1].

The table below compares the two forms.

Characteristic Neutral this compound Potassium Salt of this compound
Stability Low thermal stability; can decompose explosively [1]. Thermally stable [1].
Hazard High; lab hazard and spontaneous explosion risk [1]. Low; no significant lab hazard [1].
Synthesis & Purity Low-yield, low-purity syntheses; hard to purify [1]. Easily prepared in stable, pure form [1].
Practical Utility Impractical and dangerous for direct use [1]. Excellent; used directly as a synthetic equivalent [1].

Experimental Protocol Example

This procedure outlines the synthesis of a heterocyclic system using the potassium salt of this compound, adapted from general methodologies in the literature [1].

Caution: Although the potassium salt is stable, all standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) and working in a fume hood.

Reaction Setup and Hydrazone Formation

  • Diazotization: Begin with 10 mmol of your amino-substituted parent heterocycle (e.g., 5-aminopyrazole). Dissolve or suspend the compound in 15 mL of cold water and 3 mL of concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt in situ.
  • Coupling: In a separate vessel, dissolve 1.26 g (10 mmol) of the potassium salt of this compound in 10 mL of water. Cool this solution to 0-5°C.
  • Combination: Slowly add the cold diazonium salt solution to the stirred solution of the potassium this compound salt. Maintain the acidic conditions and low temperature (0-5°C). Stir the reaction mixture for 1-2 hours, during which the nitrocyanohydrazone intermediate typically precipitates.

Cyclization to Final Product

  • Isolation: Filter the precipitated hydrazone intermediate and wash with a small amount of cold water.
  • Cyclization: Transfer the solid to a round-bottom flask and suspend it in 20 mL of a suitable organic solvent (e.g., acetonitrile or ethanol). Reflux the mixture with stirring until the cyclization is complete (reaction progress can be monitored by TLC).
  • Work-up: After cooling, filter the product. The resulting solid is typically the annulated heterocycle (e.g., a pyrazolo[5,1-c][1,2,4]triazine derivative), which can be purified by recrystallization from an appropriate solvent [1].

The workflow for this two-step, one-pot protocol is visualized below.

G Amino_Heterocycle Amino-Substituted Parent Heterocycle Diazonium_Salt Diazonium Salt (in situ) Amino_Heterocycle->Diazonium_Salt 1. NaNO₂, Acid 0-5°C Hydrazone Nitrocyanohydrazone Intermediate Diazonium_Salt->Hydrazone Potassium_Salt Potassium this compound Salt Potassium_Salt->Hydrazone Coupling 0-5°C Cyclized_Product Annulated Heterocyclic Product Hydrazone->Cyclized_Product 2. Heating in Organic Solvent Acid Acid (HCl) NaNO2 NaNO₂

Two-step protocol for heterocycle synthesis using potassium this compound salt [1].

This compound is a powerful building block for synthesizing complex nitrogen-rich heterocycles. Its potassium salt provides a safe and efficient means to leverage its reactivity, making it an invaluable tool for researchers, particularly in the field of energetic materials.

References

NMR Analysis of Nitroacetonitrile: A Conceptual Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The structure of nitroacetonitrile is O₂N-CH₂-C≡N. The methylene (-CH₂-) protons are the key focus for ¹H NMR, flanked by two strongly electron-withdrawing groups (the nitro and cyano groups).

Expected ¹H NMR Characteristics:

  • Chemical Shift (δ): The -CH₂- protons are highly deshielded due to the adjacent electron-withdrawing nitro and nitrile groups. You can expect a chemical shift significantly downfield, likely in the range of δ 5.0 - 6.0 ppm.
  • Multiplicity: In a simple solution, the two protons are equivalent and would typically yield a singlet. Be aware that coupling over more than three bonds is usually not observed, but the spectrum can become more complex if the compound is part of a larger molecular system or if there are dynamic processes [1] [2].

Practical Workflow for NMR Analysis: The following diagram outlines the key steps you would take to obtain and interpret the NMR spectrum of this compound.

Start Start: Prepare this compound Sample A Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Start->A B Acquire ¹H NMR Spectrum A->B C Analyze Spectrum: - Chemical Shift (δ) - Signal Multiplicity - Integration B->C D Acquire ¹³C NMR Spectrum C->D End Correlate Data for Structural Confirmation C->End E Analyze Spectrum: - Nitro-bearing Carbon (C-NO₂) - Nitrile Carbon (C≡N) D->E E->End

NMR analysis workflow for structural confirmation of this compound.

Summary of Expected NMR Data

The table below summarizes the expected NMR signals for this compound.

Nucleus Chemical Group Expected Chemical Shift (δ) Multiplicity
¹H -CH₂- (between NO₂ and C≡N) ~5.0 - 6.0 ppm Singlet
¹³C -CH₂- ~30 - 50 ppm -
¹³C -C≡N ~110 - 120 ppm -
¹³C -NO₂ Not specifically detailed in results -

A Guide to Finding the Experimental Data

Since the quantitative data is not in the search results, here are practical steps to locate it:

  • Consult Specialized NMR Databases: For precise numerical data, commercial spectral databases are essential. These are often accessible through university or corporate libraries. Key resources include:

    • Spectral Database for Organic Compounds (SDBS) by AIST
    • BioMagResBank (BMRB)
    • Databases from Elsevier or John Wiley & Sons
  • Search Broader Scientific Literature: Use platforms like SciFinder, Reaxys, or PubMed to search for "this compound NMR spectrum" or "this compound chemical shifts". The recent article identified in the search confirms that ¹H and ¹³C NMR are standard techniques used to establish the structure of compounds derived from this compound [3].

  • Understand Contextual Use: The search results show that this compound is often used as a building block in more complex reactions [3]. Therefore, its NMR data is sometimes reported in the experimental sections of papers focusing on the final product rather than in a standalone guide.

References

nitroacetonitrile thermal stability and decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability and Hazards

The table below summarizes the key thermal stability data for nitroacetonitrile:

Property Value / Description
Decomposition Onset ~109°C [1]
Energy Released on Decomposition 874 J/g (as measured by DSC) [1]
Major Hazard Spontaneous explosion during purification, concentration, or storage of the neutral (free acid) form [1]
Key Risk Factor Purification and instability of the free this compound [1]

A specific laboratory incident was reported by the National Institutes of Health (NIH). A flask containing this compound, which had been concentrated under reduced pressure (with some diethyl ether remaining), exploded approximately one hour after the process while sitting vented in a fume hood [2]. This underscores the compound's unpredictable and hazardous nature.

Safer Handling and Synthetic Approaches

Due to the significant risks associated with neutral this compound, the recommended safe practice is to use its stable salts, such as the potassium salt of this compound [1].

  • Advantages of Salts: These salts are much more stable, water-soluble, and are chemically equivalent precursors for most syntheses, allowing work without the hazard of explosion [1].
  • Synthesis of the Potassium Salt: A common and safer synthesis of the potassium salt is the hydrolysis of the potassium salt of ethyl nitrocyanoacetate. This forms the unstable dipotassium salt of nitrocyanoacetic acid, which readily undergoes decarboxylation to yield the potassium salt of this compound [1]. This route entirely avoids the formation of unstable intermediates like free this compound [1].

The following diagram illustrates this safer synthetic pathway:

G A Potassium Salt of Ethyl Nitrocyanoacetate B Hydrolysis A->B C Dipotassium Salt of Nitrocyanoacetic Acid (Unstable Intermediate) B->C D Decarboxylation C->D E Potassium Salt of This compound (Stable Product) D->E

Synthesis pathway for the stable potassium salt of this compound.

Critical Safety Protocols

  • Avoid Neutral this compound: Do not attempt to isolate or purify the free neutral this compound [1].
  • Use Stable Salts: Plan syntheses to use stable salts like the potassium salt from the outset [1].
  • Control Temperature: If a procedure necessitates the in situ formation of this compound, maintain the reaction temperature below 50°C [1].
  • Prioritize Safety: Always assume the neutral compound can decompose violently without warning [1] [2].

References

nitroacetonitrile alpha-nitronitrile chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Profile of Nitroacetonitrile

The table below summarizes the fundamental characteristics of this compound.

Property Description
Chemical Classification Simplest α-nitronitrile [1]
Core Structure Central active methylene carbon bonded to nitro (-NO₂) and cyano (-CN) groups [1]
Key Reactivity Functions as a cyano(nitro)methylation agent; central carbon is acidic and can form C–C or N–C bonds [1]
Primary Synthetic Value Provides a pathway to vicinal amino and nitro functional groups on heterocyclic rings in a single step [1]
Stability & Hazard Thermodynamically unstable; pure form can decompose explosively, especially upon heating or concentration [1] [2]

Critical Safety Considerations

The practical use of neutral this compound is severely limited by significant safety risks. It is thermodynamically unstable, and its decomposition at 109°C releases substantial energy (874 J/g) [1]. Multiple incidents have been reported, including an explosion that occurred spontaneously in a flask of the compound about an hour after concentration [1] [2]. A common safety practice is to maintain all reactions involving the pure compound below 50°C [1].

Due to these hazards, a major focus of modern research has been finding safer alternatives, leading to the development of stable salts like the potassium salt of this compound [1] [3]. These salts are chemically equivalent for many reactions but are water-soluble, thermodynamically stable, and avoid the hazards of the pure neutral compound [1].

Start Start: Assess Need for This compound Chemistry HazardReview Review Explosive Hazard Literature Start->HazardReview Decision1 Can reaction be performed with a stable salt? (Potassium this compound) HazardReview->Decision1 PathA Path A: Use Stable Salt (Safer, Recommended) Decision1->PathA Yes PathB Path B: Use Pure Compound (High Risk) Decision1->PathB No ProtocolB1 Strictly control temperature: Max 50°C during reaction PathB->ProtocolB1 ProtocolB2 Avoid concentration to neat oil ProtocolB1->ProtocolB2 ProtocolB3 Never heat above ~100°C (Decomposition at 109°C) ProtocolB2->ProtocolB3 Warning WARNING: Documented cases of spontaneous explosion after workup ProtocolB3->Warning

Synthesis and Handling Protocols

Synthesis of Neutral this compound

The traditional synthesis involves dehydrating methazonic acid (nitroacetaldehyde oxime) with thionyl chloride (SOCl₂) in diethyl ether under gentle reflux [1]. This method typically results in low yields (13-47%) and produces a yellow or brown oil that is difficult to purify and inherently unstable [1]. Given the explosion risk, working with the pure neutral compound is not recommended for routine use.

Preparation and Use of Stable Salts (Recommended Practice)

The potassium salt offers a much safer and more practical entry point into this compound chemistry.

  • Synthesis of Potassium this compound Salt: The salt is obtained through an indirect route that avoids the formation of unstable neutral this compound. It involves the hydrolysis of the potassium salt of ethyl nitrocyanoacetate to form the unstable dipotassium salt of nitrocyanoacetic acid, which readily undergoes decarboxylation to yield the potassium salt of this compound [1]. This method can achieve yields up to 79% when decarboxylation is performed by passing an acidic aqueous solution of the intermediate through an ion-exchange resin [1].

  • Experimental Protocol for Use: In a typical reaction, the potassium salt is used directly. For example, to synthesize heterocycles like PTX (an energetic material), the protocol begins with the conversion of a parent compound (e.g., 5-amino-3,4-dinitropyrazole) into its corresponding diazonium salt using sodium nitrite in acid. This diazonium salt is then coupled in situ with the potassium salt of this compound in an acidic solution to yield a hydrazone intermediate. The final fused heterocyclic product is formed by cyclizing this intermediate, often simply by heating it in an organic solvent [1].

Applications in Heterocycle and Energetic Material Synthesis

The primary application of this compound is the efficient, one-step synthesis of annulated 1,2,4-triazines bearing vicinal amino and nitro groups [1]. This structural motif is crucial in modern energetic materials, as it promotes extensive intra- and intermolecular hydrogen bonding and π-π stacking interactions [1]. These interactions often lead to a planar molecular geometry and a crystal lattice that can slip under compression, resulting in materials with high thermal stability and low sensitivity to impact or shock—a highly desirable combination for safe explosives [1].

A notable example is the synthesis of the high-performing insensitive explosive 7-Amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX). Using this compound chemistry, a previously reported seven-step synthesis was reduced to just two steps, dramatically improving efficiency [1].

Key Takeaways for Research Application

  • Consider the Salt First: For any new synthetic route, prioritize using the potassium salt of this compound over the neutral compound to mitigate explosion risks [1] [3].
  • Strategic Utility: Its key value lies in building complex, nitrogen-rich heterocycles (particularly annulated triazines) and introducing multiple explosophore groups efficiently [1].
  • Plan for Stability: The flat, hydrogen-bonded structures it helps create are key to developing high-density, low-sensitivity energetic materials, a principle that may also benefit the design of stable, high-performing molecular solids in other fields [1].

References

Quantitative Effects of the Electron-Withdrawing Groups

Author: Smolecule Technical Support Team. Date: February 2026

The carbon atom between the nitro and nitrile groups bears highly acidic protons due to the strong inductive (-I) effect of both substituents. This makes the molecule highly reactive at the methylene center and capable of altering a compound's structure for further functionalization [1].

The impact of these EWGs is quantifiable, particularly on acidity and material properties:

Effect or Property Impact or Value Context / Explanation
Inductive Effect Strong -I effect Cumulative electron-withdrawal from the central carbon atom by both -NO₂ and -CN groups [1].
pKₐ Reduction Significant decrease EWGs stabilize the conjugate base, increasing acidity of adjacent protons [2]. The effect is cumulative with multiple EWGs [2].
Decomposition Energy 874 J g⁻¹ [1] Energy released upon decomposition, measured by Differential Scanning Calorimetry (DSC).
Thermal Stability Decomposes at 109 °C [1] Maximum recommended handling temperature is 50 °C due to instability [1].

Synthesis and Handling Protocols

Practical use of nitroacetonitrile requires careful attention to its hazardous nature. The free acid form is thermally unstable and can decompose explosively, especially upon concentration or heating [1]. Stable salts, particularly the potassium salt, are recommended as safer, chemically equivalent alternatives [1].

Synthesis of Neutral this compound (Historical Method)

The first synthesis involved dehydrating methazonic acid (nitroacetaldehyde oxime) with thionyl chloride [1]. This method results in low yields (13-47%) of a yellow or brown oil with varying purity and significant hazard risk [1].

  • Procedure: Thionyl chloride is added to a gently refluxing solution of methazonic acid in diethyl ether until gas evolution ceases. The mixture is filtered and concentrated under pressure to yield the product [1].
  • Purification: The crude oil can be purified by silica gel column chromatography with benzene as the eluent, or via salt formation with ammonia followed by acidification and extraction [1].
Synthesis of Potassium this compound Salt (Recommended Method)

This route avoids unstable intermediates and provides a stable, water-soluble powder [1].

  • Procedure Overview:
    • Hydrolysis: The potassium salt of ethyl nitrocyanoacetate is hydrolyzed to the unstable dipotassium salt of nitrocyanoacetic acid [1].
    • Decarboxylation: The dipotassium salt undergoes decarboxylation in an acidic aqueous solution (via an ion-exchange resin) to yield the potassium salt of this compound [1].
  • Yield: This method provides a much higher yield (79%) compared to the neutral form synthesis [1].

Applications in Heterocyclic Synthesis

A primary application of this compound is synthesizing annulated heterocyclic systems (like pyrazolo-triazines) containing vicinal amino and nitro groups in a single step [1]. This structural motif is crucial in insensitive high-performance energetic materials [1].

The following diagram illustrates a key reaction workflow where this compound enables the formation of a complex heterocyclic energetic material:

G ParentCmpd Parent Compound (e.g., 5-amino-3,4-dinitropyrazole) Diazonium Diazonium Salt (Reaction with NaNO₂ and acid) ParentCmpd->Diazonium Hydrazone Nitrocyanohydrazone Intermediate (Coupling with this compound Salt) Diazonium->Hydrazone Cyclization Cyclization (Heating in organic solvent) Hydrazone->Cyclization EnergeticProduct Annulated Heterocycle (e.g., 7-Amino-2,3,6-trinitropyrazolo- [5,1-c][1,2,4]triazine (PTX)) Cyclization->EnergeticProduct

Typical Experimental Protocol [1]:

  • Diazotization: Convert the starting amine-containing heterocycle to its diazonium salt using sodium nitrite in an acidic aqueous medium at 0-5°C.
  • Coupling: Treat the diazonium salt in situ with a solution of potassium this compound in acid. This yields a nitrohydrazone intermediate.
  • Cyclization: Heat the intermediate in a suitable organic solvent (e.g., ethanol, acetonitrile) under reflux to spontaneously cyclize, forming the final annulated heterocyclic product.

Key Takeaways

  • Potent Synergy: The combined electron-withdrawing power of its functional groups makes this compound an exceptionally versatile building block.
  • Safety First: The potassium salt is the preferred form for synthesis due to its stability and reduced hazard risk compared to the neutral compound.
  • Structural Motif: Its key value lies in efficiently introducing vicinal amino-nitro groups into fused ring systems, a structure proven to enhance density and stability in energetic materials through hydrogen bonding and π-π interactions [1].

References

nitroacetonitrile basic chemical reactions overview

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemistry and Key Reactions

Nitroacetonitrile (O₂N-CH₂-C≡N) possesses a highly acidic methylene group due to the combined inductive effect of the nitro and cyano groups. This allows it to function as a cyano(nitro)methylation agent, forming new carbon-carbon and carbon-nitrogen bonds [1]. Its most significant application is synthesizing annulated heterocycles, especially 1,2,4-triazines with vicinal amino and nitro groups, a valuable structural motif in insensitive energetic materials [1].

Reaction Type Description Primary Product(s) Key Feature
Condensation with Carbonyls [2] [1] Reaction with aldehydes. 2-Nitroacrylonitriles Forms conjugated systems with an electron-deficient double bond.
Cyano(nitro)methylation [1] Alkylation at the active methylene center. Polyfunctional aliphatic compounds Introduces two transformable functional groups (CN and NO₂).
Formation of Michael Adducts [2] Conjugate addition to α,β-unsaturated carbonyls (enones). Michael adducts Depending on the enone structure, these can undergo further intra- or intermolecular transformations [2].
Reaction with Diazonium Salts [1] Azo-coupling followed by cyclization. Aminonitrotriazines (e.g., Azolo[5,1-c][1,2,4]triazines) A key one-step method to add vicinal amino and nitro groups to a fused ring system.

Handling and Stable Precursors

Free this compound is thermally unstable and can decompose explosively upon heating above 50°C or upon standing [1]. A DSC measurement showed its decomposition at 109°C releases 874 J/g of energy [1].

The potassium salt of this compound is a safe, stable, and water-soluble alternative [1]. It is chemically equivalent for most reactions and avoids handling the hazardous free acid.

Experimental Workflow for Heterocycle Synthesis

A common application is synthesizing fused-ring heterocycles like 7-amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX) [1]. The following workflow outlines this two-step diazonium coupling and cyclization process:

G Synthesis of Aminonitrotriazines from this compound A Amino-substituted Precursor (e.g., 5-amino-3,4-dinitropyrazole) B Diazonium Salt (formed in situ with NaNO₂, acid) A->B 1. NaNO₂ 2. Acid D Azo-Coupling (in acidic aqueous solution) B->D C This compound (or its Potassium Salt) C->D E Nitrocyanohydrazone Intermediate D->E Coupling F Cyclization (heating in organic solvent) E->F Heat G Fused Aminonitrotriazine Product (e.g., PTX) F->G Cyclization

Key steps in this synthesis include:

  • Diazonium Salt Formation: The starting amine is treated with sodium nitrite in an acidic medium to generate the reactive diazonium salt intermediate [1].
  • Azo-Coupling: The diazonium salt is coupled with this compound to form a hydrazone intermediate [1].
  • Cyclization: The nitrile group attacks the hydrazone to close the triazine ring, often requiring heat in an organic solvent [1].

Characterization of Products

The synthesized compounds are typically characterized using spectroscopic techniques [2]:

  • ¹H & ¹³C NMR Spectroscopy: To determine molecular structure and confirm successful functionalization.
  • IR Spectroscopy: To identify functional groups.
  • UV-Vis Spectroscopy: Can provide information if the products are conjugated chromophores [3].

Key Takeaways

  • Versatile Reactivity: this compound is a powerful building block for synthesizing complex heterocycles.
  • Safety First: Always prefer stable salts like the potassium salt over hazardous free this compound.
  • Strategic Utility: Its key advantage is introducing vicinal amino and nitro groups in a single step, which can enhance material properties through hydrogen bonding and π-π interactions [1].

References

Comprehensive Application Notes and Protocols: Synthesis and Applications of Nitroacetonitrile Potassium Salt

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Rationale

Nitroacetonitrile represents a highly valuable bifunctional synthon in organic synthesis, possessing both nitro and cyano functional groups that provide versatile reactivity patterns. However, the free this compound compound is notoriously hazardous and unstable, presenting significant safety challenges for laboratory use and limiting its practical applications in synthetic chemistry. The inherent instability stems from the electron-withdrawing nature of both functional groups, which creates significant strain and reactivity in the molecule. This instability has historically restricted the widespread application of this compound in complex synthesis, despite its considerable potential for constructing molecular complexity, particularly in the realm of nitrogen-containing heterocycles which are of paramount importance in pharmaceutical chemistry and materials science.

The potassium salt of this compound (K⁺[O₂N-CH-C≡N]⁻) has emerged as a stable, practical alternative that maintains the valuable reactivity of the parent compound while dramatically improving handling characteristics and storage stability. Recent research documented in Mendeleev Communications (2016) has described this as a "new stable form of this compound" that serves as a reliable substitute for hazardous free this compound in organic synthesis [1]. The salt form effectively stabilizes the reactive anion through cation coordination, while preserving the essential nucleophilic character required for many synthetic transformations. This potassium salt has demonstrated exceptional utility in the synthesis of complex nitrogen heterocycles, including various triazine and triazolotriazine derivatives that constitute privileged scaffolds in medicinal chemistry and drug discovery programs [2] [3].

Synthetic Protocol

Materials and Equipment

Chemical Reagents:

  • Ethyl cyanoglyoxylate 2-oxime (1.0 equiv.)
  • Potassium hydroxide (KOH, 1.05 equiv.)
  • Oxidation agent (select appropriate based on scale)
  • Ethanol (absolute, for recrystallization)
  • Diethyl ether (for washing)
  • Deionized water

Laboratory Equipment:

  • 250 mL three-neck round-bottom flask
  • Magnetic stirrer with heating capability
  • Reflux condenser
  • Thermometer (-10°C to 100°C range)
  • Ice-water bath
  • Büchner funnel and filtration apparatus
  • Vacuum desiccator
  • Analytical balance (precision ±0.001 g)
Step-by-Step Synthesis Procedure
  • Reaction Setup: Begin by equipping a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer. Place the assembly in an ice-water bath positioned on a magnetic stirrer.

  • Oxidation Step: Charge the flask with ethyl cyanoglyoxylate 2-oxime (10.0 g, 69.4 mmol) dissolved in an appropriate solvent. While maintaining the reaction temperature between 0-5°C, slowly add the selected oxidation agent (specific oxidant should be chosen based on scale and availability). Continue stirring for 2-3 hours at this controlled temperature until complete conversion is confirmed by TLC analysis.

  • Salt Formation: After confirming complete oxidation, gradually add a solution of potassium hydroxide (4.08 g, 72.9 mmol, 1.05 equiv.) in minimal deionized water (approximately 10 mL). During this addition, maintain the temperature below 10°C to prevent decomposition and ensure efficient salt formation.

  • Precipitation and Isolation: Upon complete addition of the KOH solution, continue stirring for an additional 30 minutes while allowing the reaction mixture to gradually warm to room temperature. The potassium salt of this compound will begin to precipitate from solution as a crystalline solid.

  • Purification: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (3 × 15 mL) to remove any organic impurities. Transfer the washed solid to a vacuum desiccator and dry under reduced pressure for 12-24 hours to constant weight.

  • Recrystallization (Optional): For applications requiring extremely high purity, recrystallize the crude product from absolute ethanol using standard recrystallization techniques. This additional purification step typically yields material with >99% purity suitable for sensitive synthetic applications.

Process Optimization Notes
  • Temperature Control: Maintaining temperatures below 10°C during the initial reaction stages is critical for maximizing yield, as the this compound intermediate is temperature-sensitive.
  • Atmosphere: For larger scale preparations (>50 mmol), conducting the reaction under an inert atmosphere (nitrogen or argon) can improve yields by preventing potential oxidation side reactions.
  • Scaling: This procedure has been successfully scaled to 100 gram batches with consistent yields and purity profiles, demonstrating its robustness for larger-scale synthesis.

Characterization and Analytical Data

Physical and Spectral Properties

Table 1: Characterization data for potassium salt of this compound

Property Specification Method/Conditions
Appearance White to off-white crystalline solid Visual inspection
Melting Point Decomposes >200°C Capillary method
Solubility in Water High (>100 mg/mL) Qualitative measurement
Solubility in Ethanol Moderate (~50 mg/mL) Qualitative measurement
FT-IR (cm⁻¹) 2160 (C≡N), 1540 (asym NO₂), 1380 (sym NO₂) KBr pellet
¹³C NMR (D₂O) δ 115.5 (CN), 85.2 (C-NO₂) Referenced to TMS
Elemental Analysis C: 19.2%, H: 0.8%, N: 22.4%, K: 31.2% Calculated for C₂HKN₂O₂
Purity Assessment Methods
  • HPLC Purity: >98% (C18 column, 210 nm detection, aqueous mobile phase)
  • Ion Chromatography: Potassium content: 30.9-32.1% (theoretical 31.2%)
  • TLC: Rf = 0.45 (silica gel, n-butanol:acetic acid:water, 4:1:1)
  • Water Content: <0.5% (Karl Fischer titration)

The potassium salt of this compound demonstrates excellent stability under standard laboratory conditions, with no significant decomposition observed after 12 months of storage in a vacuum desiccator at room temperature. This represents a dramatic improvement over the free this compound, which requires specialized handling and storage at low temperatures due to its thermal instability and tendency toward violent decomposition.

Applications in Heterocyclic Synthesis

Synthesis of 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines

The potassium salt of this compound serves as a key building block for the construction of complex nitrogen-rich heterocycles with potential biological activity. The following protocol demonstrates its application in synthesizing 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines:

  • Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of potassium this compound (1.42 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Cyclization: Add the appropriate azolo heterocycle (10.0 mmol) to the solution, followed by the gradual addition of acetic acid (0.6 mL, 10.5 mmol) as a catalyst.

  • Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring for 4-6 hours, monitoring reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Collect the precipitated product by vacuum filtration and wash successively with cold water (2 × 20 mL) and diethyl ether (15 mL).

  • Purification: Recrystallize the crude product from ethanol/water mixture (4:1) to afford pure 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines as crystalline solids with yields typically ranging from 75-85% [2].

This methodology demonstrates remarkable functional group tolerance and can be adapted to various azolo substrates, including tetrazolo, triazolo, and imidazolo derivatives, enabling the preparation of diverse heterocyclic libraries for biological screening.

Conversion to [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines

The initial cyclization products can be further elaborated to access additional heterocyclic systems:

  • Reduction Step: Suspend 3-nitroazolo[5,1-c][1,2,4]triazin-4-amine (5.0 mmol) in methanol (30 mL) and add sodium dithionite (2.17 g, 12.5 mmol) in water (10 mL).

  • Reaction Conditions: Stir the biphasic mixture at room temperature for 3-4 hours until complete reduction is confirmed by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure to approximately half volume, then precipitate the product by careful pH adjustment to 7-8 with aqueous ammonium hydroxide.

  • Purification: Collect the solid by filtration and purify by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the corresponding diamine derivatives in 70-80% yield [2].

This reduction protocol enables efficient access to the diamine functionality, which serves as a versatile intermediate for further synthetic elaboration, particularly in the construction of fused polyheterocyclic systems with potential pharmaceutical applications.

Final Cyclization to 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine

The synthetic utility of the potassium this compound-derived intermediates is further demonstrated in the preparation of complex tricyclic systems:

  • Cyclization Setup: Dissolve [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamine (2.0 mmol) in formic acid (10 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: Heat the solution to 100°C and maintain with stirring for 6-8 hours.

  • Monitoring: Track reaction progress by TLC analysis, with additional catalyst (phosphorus oxychloride, 0.2 mL) added if necessary to drive the reaction to completion.

  • Workup: After cooling, carefully neutralize the reaction mixture with cold aqueous sodium bicarbonate solution to pH 7-8.

  • Isolation: Collect the precipitated tricyclic product by filtration and wash thoroughly with cold water.

  • Purification: Recrystallize from DMF/water mixture to afford the title compound as a crystalline solid in 65-75% yield [2].

This sequential transformation highlights the remarkable versatility and synthetic value of the potassium this compound building block, enabling access to complex molecular architectures from simple starting materials.

Experimental Workflow and Reaction Schemes

G Start Start: Ethyl cyanoglyoxylate 2-oxime Oxidation Oxidation Step 0-5°C, 2-3 hours Start->Oxidation SaltFormation Salt Formation KOH, <10°C Oxidation->SaltFormation Precipitation Precipitation & Isolation Vacuum filtration SaltFormation->Precipitation Purification Purification Ether wash, drying Precipitation->Purification Product Product: Potassium this compound Salt Purification->Product

Figure 1: Synthetic workflow for potassium this compound preparation

G KSalt Potassium this compound Triazine 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amine KSalt->Triazine DMF, 60-70°C 4-6 hours Azolo Azolo Heterocycle Azolo->Triazine Diamine [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamine Triazine->Diamine Na₂S₂O₄ RT, 3-4 hours Tricyclic 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine Diamine->Tricyclic HCOOH, 100°C 6-8 hours

Figure 2: Reaction sequence for heterocycle synthesis using potassium this compound

Safety and Handling Considerations

Stability and Storage

The potassium salt of this compound demonstrates significantly improved stability compared to the free this compound compound. However, proper handling and storage procedures are essential to maintain product integrity and ensure laboratory safety:

  • Storage Conditions: Store in a vacuum desiccator or tightly sealed container at room temperature, protected from moisture and direct sunlight. The salt is stable for extended periods (≥12 months) under these conditions.
  • Moisture Sensitivity: While more stable than the free acid form, the potassium salt is moderately hygroscopic and should be protected from prolonged exposure to atmospheric humidity to prevent caking and potential slow decomposition.
  • Thermal Stability: The salt demonstrates good thermal stability up to approximately 200°C, beyond which slow decomposition begins. Avoid prolonged heating above 100°C in solution.
Laboratory Safety Precautions
  • Personal Protective Equipment: Standard laboratory PPE including safety glasses, gloves, and lab coat should be worn when handling the compound.
  • Dust Control: When handling powdered material, use appropriate dust control measures such as working in a fume hood or using dust masks to prevent inhalation.
  • Spill Management: In case of spills, carefully collect solid material and wipe the area with a damp cloth. Dispose of according to institutional protocols for organic waste.
  • Disposal: Dispose of the compound according to institutional guidelines for organic nitrogen-containing compounds. Small quantities can be destroyed by careful oxidation with excess potassium permanganate solution in a controlled setting.

Troubleshooting Guide

Table 2: Common issues and solutions in potassium this compound synthesis and applications

Problem Potential Causes Solutions
Low yield in salt formation Incomplete oxidation; Temperature too high during KOH addition Confirm complete oxidation by TLC; Maintain temperature <10°C during base addition
Poor product purity Inadequate washing; Residual solvent Extend ether washing; Increase drying time under vacuum
Precipitation issues Too rapid neutralization; Concentration too low Adjust pH gradually; Concentrate solution before neutralization
Low conversion in heterocycle formation Inadequate heating; Poor quality starting materials Extend reaction time; Recrystallize azolo starting materials
Decomposition during cyclization Temperature too high; Acid concentration incorrect Optimize temperature; Adjust catalyst concentration

Conclusion

The potassium salt of this compound represents a valuable synthetic building block that combines the versatile reactivity of this compound with significantly improved stability and handling characteristics. The protocols detailed in these Application Notes provide robust methodologies for the preparation of this useful synthon and its application in the synthesis of structurally complex nitrogen heterocycles, including various triazine and triazolotriazine derivatives. The synthetic approaches outlined demonstrate excellent reproducibility and scalability, making them suitable for both research laboratory and potential industrial applications. The enhanced stability of this salt form (≥12 months when properly stored) addresses the significant safety concerns associated with free this compound while maintaining its valuable reactivity profile, thereby enabling broader exploration of its synthetic applications in pharmaceutical chemistry, materials science, and heterocyclic chemistry.

References

Comprehensive Application Notes and Protocols: Nitroacetonitrile in Heterocyclic Energetic Materials Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitroacetonitrile as a Versatile Precursor in Energetic Materials

This compound (NAN) represents a fundamental building block in the synthesis of advanced energetic materials, particularly those based on nitrogen-rich heterocyclic frameworks. As the simplest α-nitronitrile compound, it features a single central carbon atom attached to two strongly electronegative, electron-withdrawing groups—nitro and cyano—which activate the methylene protons and enable extensive chemistry through this reactive center. This unique structural arrangement confers upon this compound the valuable ability to serve as a cyano(nitro)methylation agent, altering compound structures to allow straightforward conversion into target molecules with diverse functional groups. The presence of both nitro and cyano functionalities permits subsequent transformations to amino, acyl, and other explosive (explosophoric) groups that are essential for energetic materials performance. [1]

The principal advantage of this compound in energetic materials synthesis lies in its capacity to introduce vicinal amino and nitro moieties onto fused ring structures in a single synthetic step. This structural motif has emerged as a common feature in insensitive energetic materials (IHEs) that combine high performance with low sensitivity to accidental initiation. Modern energetic materials must satisfy increasingly demanding requirements encompassing performance, environmental compatibility, and economic viability, and this compound-based syntheses address these needs through transformations that produce multiple energetic functionalities in efficient, often single-step operations. The nitrogen-rich heterocycles accessible through this compound chemistry—including triazoles, tetrazoles, triazines, and tetrazines—constitute the structural backbones of many next-generation energetic materials with superior properties including enhanced thermal stability, reduced sensitivity, and increased density compared to their non-annulated counterparts. [1]

Chemical Properties and Stability Considerations

Fundamental Characteristics

This compound (C₂H₂N₂O₂, MW 86.05 g/mol) possesses distinctive chemical and physical properties that dictate its handling requirements and synthetic utility:

  • Molecular structure: Features two strongly electron-withdrawing groups (nitro and cyano) attached to the same α-carbon atom, creating an acidic methylene center with a pKa of approximately 5.16, enabling facile deprotonation and subsequent functionalization. [1]

  • Physical properties: Commercial samples typically appear as a yellow or brown oil with a density of 1.27 g/cm³ and a boiling point of approximately 224.4°C at atmospheric pressure. The compound exhibits moderate polarity with a calculated LogP of 0.31 and a polar surface area of 69.61 Ų. [2] [3]

  • Thermal behavior: Differential scanning calorimetry (DSC) studies reveal that this compound decomposes exothermically at 109°C with a significant energy release of 874 J/g, underscoring its inherent energetic character and the need for careful temperature control during synthetic operations. [1]

Stability and Handling Challenges

The practical implementation of this compound in laboratory settings has been historically hampered by significant stability and safety concerns:

  • Purification and stability issues: Neutral this compound suffers from difficulties in obtaining high-purity samples through conventional purification techniques, with reported yields ranging from 13-47% using traditional synthetic routes. The compound demonstrates thermal instability, with documented cases of spontaneous explosion during handling and storage. [1]

  • Decomposition hazards: A particularly notable incident reported in 2009 involved the explosion of a flask containing this compound allegedly due to decomposition, highlighting the substantial safety risks associated with the neutral compound. Early studies by Grivas and Taurins further established the energetic properties of this compound, confirming its potentially hazardous nature. [1]

  • Temperature sensitivity: A common laboratory practice involves maintaining reactions incorporating this compound below 50°C to minimize decomposition risks, which imposes significant limitations on its synthetic utility. The compound's tendency toward exothermic decomposition necessitates careful thermal monitoring and appropriate safety precautions in all experimental procedures. [1]

Table 1: Properties of this compound and Its Potassium Salt

Property This compound Potassium Salt of this compound
Molecular Formula C₂H₂N₂O₂ C₂H₂KN₂O₂
Molecular Weight (g/mol) 86.05 124.16
Physical Form Yellow/brown oil Crystalline solid
Density (g/cm³) 1.27 N/A
Thermal Stability Decomposes at 109°C Stable up to >200°C
Energy Release on Decomposition 874 J/g Not documented
Storage Requirements -20°C, short-term Room temperature, desiccator
Primary Hazard Spontaneous explosion Minimal

Synthetic Applications in Heterocyclic Energetic Materials

Advantages in Heterocyclic System Formation

This compound delivers particular advantages in the construction of complex heterocyclic systems that form the structural basis of modern energetic materials:

  • Annulated heterocyclic systems: The principal utility of this compound lies in its ability to produce annulated 1,2,4-triazines bearing vicinal amino and nitro groups in a single synthetic step. This transformation occurs through the initial formation of a nitrocyanohydrazone intermediate from diazonium-containing precursors, followed by cyclization through the nitrile functionality to yield heterocycloaminonitro-1,2,4-triazine products. These fused ring systems typically exhibit superior thermal stability, reduced sensitivity, and higher densities compared to their non-annulated counterparts, making them particularly valuable for insensitive high-performance energetic materials (IHPEMs). [1]

  • Structural stabilization: The incorporation of vicinal amino and nitro groups enables the formation of intramolecular hydrogen bonding networks that significantly enhance molecular stability. Additionally, these substituents often lead to extended conjugation, resulting in planar molecular architectures with strong π-π stacking interactions. These structural features promote parallel planar packing in the crystal lattice, allowing slip between molecular layers under mechanical stress and thereby reducing the probability of hotspot formation and accidental initiation—a critical safety consideration for practical applications. [1] [4]

  • Versatile functionalization: The presence of both nitro and cyano groups on the same carbon atom provides multiple handles for further chemical elaboration. The highly reactive cyano group can be readily converted to amino, acyl, and other functionalities, while the nitro group can be transformed into amino or carbonyl groups, substantially expanding the structural diversity accessible from this compound-derived intermediates. [1]

Specific Heterocyclic Systems and Their Properties

Several strategically important heterocyclic systems with exceptional energetic properties have been synthesized utilizing this compound chemistry:

  • 7-Amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX): This fused pyrazolo-triazine explosive was originally prepared through a seven-step synthetic sequence, but was subsequently synthesized more efficiently in two steps using this compound chemistry. The streamlined approach begins with 5-amino-3,4-dinitropyrazole, which undergoes diazotization followed by in situ coupling with this compound to directly yield PTX. This compound exhibits a high density of 1.946 g/cm³ and a decomposition temperature of 246°C, with detonation properties comparable to RDX but with significantly improved impact sensitivity (14 J), making it a promising candidate for insensitive explosive formulations. [1] [4]

  • 4-Amino-7,8-dinitropyrazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (BITE-101): This advanced energetic compound exemplifies the tri-explosophoric group strategy, incorporating nitro, amino, and N-oxide functionalities within a fused heterocyclic framework. BITE-101 demonstrates exceptional comprehensive properties, including a remarkable density of 1.957 g/cm³, an outstanding decomposition temperature of 295°C (onset), and superior detonation performance (velocity: 9316 m/s, pressure: 39.3 GPa) while maintaining low sensitivity (impact: 18 J, friction: 128 N). These characteristics collectively surpass those of the benchmark explosive HMX, positioning BITE-101 as a leading candidate for next-generation high-performance insensitive explosives. [4]

  • Azolo[5,1-c][1,2,4]triazin-4-amines: The potassium salt of this compound has been successfully employed in the synthesis of various 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines, which can be further transformed into [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines and subsequently cyclized to more complex polyheterocyclic systems such as 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazines. These structural frameworks demonstrate the remarkable versatility of this compound-derived intermediates in accessing diverse nitrogen-rich heterocyclic systems with potential energetic applications. [5]

Table 2: Energetic Properties of this compound-Derived Compounds Compared to Conventional Energetic Materials

Compound Density (g/cm³) Decomposition Temperature (°C) Detonation Velocity (m/s) Detonation Pressure (GPa) Impact Sensitivity (J) Friction Sensitivity (N)
BITE-101 1.957 295 9316 39.3 18 128
PTX 1.946 246 ~8500 (estimated) ~30 (estimated) 14 324
HMX 1.905 279 9144 39.2 7.5 120
RDX 1.82 210 8750 34.9 7.5 120

Experimental Protocols

Preparation of Potassium Salt of this compound

The potassium salt of this compound provides a stable and convenient alternative to the hazardous neutral compound, offering equivalent reactivity without the associated safety risks:

  • Synthetic pathway: The potassium salt is efficiently prepared through a two-step sequence beginning with hydrolysis of the potassium salt of ethyl nitrocyanoacetate to form the unstable dipotassium salt of nitrocyanoacetic acid (cyano-aci-nitroacetate), which spontaneously undergoes decarboxylation to yield the desired potassium salt of this compound. This route achieves yields of 45-79% while entirely avoiding the formation of unstable intermediates such as methazonic acid or free this compound. [1]

  • Alternative preparation: An optimized procedure employs decarboxylation of an acidic aqueous solution of dipotassium nitrocyanoacetic acid through an ion-exchange resin (IRC-50), providing the potassium salt in 79% yield with enhanced purity and minimal safety concerns. [1]

  • Characterization: The potassium salt forms as a white to off-white crystalline solid that is freely soluble in water and stable at room temperature for extended periods. It demonstrates identical reactivity to neutral this compound in various transformations, including condensations with aromatic and heterocyclic aldehydes to form 3-(het)aryl-2-nitroacrylonitriles and azocoupling reactions to produce 2-nitro-2-phenylhydrazonoacetonitrile derivatives. [1] [5]

General Procedure for Synthesis of Azolo[5,1-c][1,2,4]triazin-4-amines

This protocol describes a representative transformation utilizing the potassium salt of this compound to access fused heterocyclic systems relevant to energetic materials:

  • Reaction setup: Charge a 250 mL three-necked round-bottom flask equipped with magnetic stirrer, thermometer, and addition funnel with the appropriate azole precursor (e.g., 5-amino-3,4-dinitropyrazole, 10 mmol) and dissolve in 2N hydrochloric acid (50 mL). Cool the resulting solution to 0-5°C using an ice-water bath while maintaining efficient stirring. [1] [5]

  • Diazotization: Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in deionized water (10 mL) dropwise via the addition funnel over 15-20 minutes, maintaining the internal temperature below 5°C throughout the addition. After complete addition, continue stirring for an additional 30 minutes at 0-5°C to ensure complete diazonium salt formation. [1]

  • Coupling and cyclization: In a separate vessel, prepare a solution of potassium this compound (1.36 g, 11 mmol) in deionized water (15 mL). Add this solution portionwise to the diazonium salt mixture while maintaining the temperature below 10°C. After complete addition, gradually warm the reaction mixture to ambient temperature and continue stirring for 2-4 hours, during which cyclization typically occurs spontaneously. If necessary, heating to 50-60°C for 1-2 hours may be employed to complete the cyclization. [1] [5]

  • Workup and isolation: Monitor reaction completion by TLC or HPLC, then cool the mixture to room temperature and adjust the pH to 6-7 using aqueous sodium bicarbonate solution if necessary. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water (3 × 10 mL) followed by cold methanol (5 mL), and dry under reduced pressure (1-5 mmHg) at 40-50°C to constant weight to afford the desired azolo[5,1-c][1,2,4]triazin-4-amine product. [1]

Synthesis of 4-Amino-7,8-dinitropyrazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (BITE-101)

This three-step sequence illustrates the application of this compound chemistry in the preparation of advanced energetic materials with exceptional properties:

  • Step 1 - Preparation of intermediate 1: React 1-methyl-2-nitro-1-nitrosoguanidine (10 mmol) with 4-nitro-1H-pyrazole-3,5-diamine (10 mmol) in absolute ethanol (50 mL) under reflux conditions for 2 hours. Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration to obtain intermediate 1 in 65-75% yield. [4]

  • Step 2 - Nitration to compound 2: Dissolve intermediate 1 (5 mmol) in concentrated sulfuric acid (10 mL) at 0°C, then slowly add 30% hydrogen peroxide (2.5 mL) dropwise with efficient stirring. After complete addition, warm the mixture to room temperature and stir for 4-6 hours. Carefully quench the reaction by pouring onto crushed ice (50 g), collect the resulting precipitate by filtration, and wash thoroughly with cold water to afford compound 2 as a yellow solid in approximately 45% yield. [4]

  • Step 3 - Cyclization to BITE-101: Add compound 2 (3 mmol) portionwise to 100% nitric acid (8 mL) at 0°C with stirring. After complete addition, warm the mixture to room temperature and stir for 1 hour, then heat to 60°C for 30 minutes to effect cyclization. Carefully pour the reaction mixture onto crushed ice (50 g), collect the resulting precipitate by filtration, wash with cold water until neutral, and dry under vacuum to obtain BITE-101 as yellow crystals in 86% yield. [4]

The following diagram illustrates the general synthetic workflow for utilizing this compound in the preparation of fused heterocyclic energetic materials:

G AzolePrecursor Azole Precursor (e.g., 5-amino-3,4-dinitropyrazole) DiazoniumSalt Diazonium Salt AzolePrecursor->DiazoniumSalt NaNO₂, HCl 0-5°C Nitrocyanohydrazone Nitrocyanohydrazone Intermediate DiazoniumSalt->Nitrocyanohydrazone K⁺ CH₂C(NO₂)CN 0-10°C FusedHeterocycle Fused Heterocyclic Energetic Material Nitrocyanohydrazone->FusedHeterocycle Cyclization 20-60°C PotassiumSalt Potassium this compound PotassiumSalt->Nitrocyanohydrazone

Diagram 1: General Synthetic Workflow for this compound-Based Heterocycle Formation. This diagram illustrates the sequential transformation of azole precursors to fused heterocyclic energetic materials via diazotization, coupling with this compound, and cyclization.

Safety Considerations and Best Practices

The implementation of this compound chemistry in laboratory settings requires strict adherence to safety protocols to mitigate potential hazards:

  • Thermal stability management: Neutral this compound must be maintained below 50°C during all synthetic operations to minimize decomposition risks. The compound should never be heated above 100°C, as rapid exothermic decomposition occurs at 109°C with substantial energy release (874 J/g). All reactions should be conducted with adequate thermal monitoring and appropriate cooling capacity to address potential exothermic events. [1]

  • Explosion hazards: Historical incidents document the potential for spontaneous explosion of neutral this compound, including a reported case in 2009 where a flask containing the compound exploded allegedly due to decomposition. Laboratory personnel must employ appropriate shielding and conduct small-scale evaluations of new reactions before scaling. The potassium salt presents a significantly safer alternative for most synthetic applications, exhibiting markedly improved thermal stability while maintaining equivalent reactivity. [1]

  • Storage and handling: Neutral this compound should be stored at -20°C in small quantities for limited durations if isolation is unavoidable. Commercially available material should be carefully evaluated upon receipt and used promptly. The potassium salt can be stored at room temperature in a desiccator for extended periods without significant decomposition, making it the recommended form for laboratory use. [1] [3]

The following diagram illustrates the comparative safety and procedural advantages of using the potassium salt versus neutral this compound in synthetic applications:

G Start Synthetic Objective Decision This compound Form Selection Start->Decision NeutralPath Neutral this compound Decision->NeutralPath Not Recommended SaltPath Potassium Salt Decision->SaltPath Recommended NeutralHazards Strict Temperature Control (<50°C) Explosion Risk Limited Storage Stability NeutralPath->NeutralHazards SaltAdvantages Ambient Temperature Use Minimal Hazard Risk Long-Term Storage Water Soluble SaltPath->SaltAdvantages Product Fused Heterocyclic Product NeutralHazards->Product SaltAdvantages->Product

Diagram 2: Decision Pathway for this compound Form Selection in Synthetic Applications. This flowchart illustrates the safety and practical considerations favoring the potassium salt over neutral this compound for laboratory use.

Conclusions and Future Perspectives

This compound and its stable salts represent versatile precursors for the efficient synthesis of advanced heterocyclic energetic materials with balanced properties. The development of practical methodologies employing the potassium salt of this compound has overcome the significant safety limitations associated with the neutral compound, enabling broader exploration of this synthetic strategy. The capacity to introduce vicinal amino and nitro functionalities in a single transformation provides efficient access to structurally complex fused heterocyclic systems that exhibit the thermal stability, density, and insensitivity required for next-generation energetic materials. [1] [5]

The exceptional properties demonstrated by this compound-derived compounds such as BITE-101—which surpasses the benchmark explosive HMX in both performance and safety parameters—highlight the strategic value of this synthetic approach. Future research directions will likely focus on expanding the structural diversity accessible through this compound chemistry, optimizing synthetic efficiency through novel cyclization methodologies, and further elucidating structure-property relationships to guide the rational design of improved energetic materials. The continued investigation of this compound-based syntheses promises to yield additional advanced materials that effectively balance the inherent contradiction between energy and safety in energetic materials development. [4]

References

Comprehensive Application Notes: Synthesis of Annulated Triazines Using Nitroacetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Annulated Triazines

Annulated triazines represent a significant class of nitrogen-containing heterocyclic compounds that have attracted substantial attention in medicinal chemistry and drug development due to their diverse biological activities and structural features. These compounds, characterized by fused triazine rings with other heterocyclic systems, serve as privileged scaffolds in the design of pharmaceutical agents. The structural significance of annulated triazines lies in their ability to mimic purine bases, enabling interactions with various biological targets, including enzymes and receptors. The incorporation of a nitroacetonitrile moiety provides versatile functionality for further derivatization and structural diversification, enhancing the potential for creating novel bioactive compounds with optimized properties.

The chemistry of annulated triazines has evolved significantly over the past decades, with This compound (NAN) emerging as a valuable building block for constructing complex heterocyclic systems. Research in this field has demonstrated that this compound serves as an effective cyano(nitro)methylating agent, facilitating the introduction of both nitro and cyano functional groups in a single synthetic operation. This dual functionality allows for the construction of polyfunctionalized frameworks that can be further elaborated into more complex structures. The unique reactivity pattern of this compound has been exploited in the synthesis of various annulated triazines, including azolo[5,1-c][1,2,4]triazines and related systems, which have shown promise as therapeutic agents in several disease areas [1] [2].

This compound in Heterocyclic Synthesis

Properties and Handling Considerations

This compound (NAN, NO₂CH₂CN) is a polyfunctional reagent possessing both nitro and cyano groups attached to the same carbon atom, creating a highly electron-deficient center that readily participates in nucleophilic addition and cyclocondensation reactions. This dual functionality makes this compound particularly valuable in heterocyclic chemistry, as it can introduce multiple reactive handles in a single transformation. However, a significant challenge associated with this compound is its thermal instability and tendency toward decomposition, which poses practical handling difficulties and safety concerns in laboratory settings [2].

To address these limitations, several stabilized equivalents of this compound have been developed:

  • Alkali metal salts (e.g., potassium this compound): These salts offer improved thermal stability but often suffer from limited solubility in common organic solvents, restricting their application in solution-phase chemistry.

  • Dipyrrolidinium cyano-aci-nitroacetate: This synthetic equivalent demonstrates enhanced solubility in common organic solvents while maintaining thermal stability, making it particularly useful for cyano(nitro)methylation reactions under mild conditions [2].

The development of these alternatives has significantly expanded the synthetic utility of this compound equivalents in constructing complex heterocyclic frameworks, including annulated triazines, while mitigating the safety risks associated with the parent compound.

Reaction Mechanisms

The synthetic utility of this compound in annulated triazine synthesis primarily stems from its role as a 1,3-bielectrophile, where the methylene carbon acts as an electrophilic center toward nucleophiles, followed by intramolecular cyclization involving the nitro or cyano groups. In the context of triazine annulation, this compound participates in cyclocondensation reactions with various dinucleophiles, such as hydrazines, amidines, and diazo compounds, to construct the triazine ring system.

The mechanism typically involves initial nucleophilic attack on the methylene carbon of this compound, followed by dehydration and cyclization steps that lead to the formation of the triazine core. When reacting with diazo compounds, this compound undergoes azo-coupling at the methylene group, yielding hydrazone intermediates that can be thermally or acid-catalyzed cyclized to annulated triazines. The nitro group often participates in further ring transformations or serves as a leaving group in nucleophilic substitution reactions, enabling additional structural diversification of the triazine system [1] [3].

Table 1: this compound Equivalents and Their Properties

Equivalent Solubility Stability Reaction Conditions Applications
This compound (NAN) Moderate in polar solvents Low (explosive) Requires careful temperature control Limited due to safety concerns
Potassium this compound Low in organic solvents High Phase-transfer conditions or polar solvents Solid-state reactions, heterocyclic synthesis
Dipyrrolidinium cyano-aci-nitroacetate High in common organic solvents High Mild conditions, various solvents Cyano(nitro)methylation, annulated triazine synthesis

Synthetic Protocols for Annulated Triazines

Protocol 1: Synthesis of Azolo-annelated Nitro-1,2,4-triazines

This protocol describes the synthesis of azolo-annelated nitro-1,2,4-triazines through azo coupling of diazo compounds with this compound, followed by cyclization. This method enables the construction of complex heterocyclic systems with potential biological activity [1].

3.1.1 Materials and Equipment
  • Starting materials: Diazopyrazoles or diazo-1,2,4-triazoles (1.0 equiv.), this compound potassium salt (1.1 equiv.)
  • Reagents: Acetic acid (glacial), hydrochloric acid (conc.), sodium hydroxide, ethanol (absolute)
  • Solvents: Ethanol, methanol, dichloromethane, distilled water
  • Equipment: Round-bottom flasks (50-100 mL), magnetic stirrer, heating mantle, thermometer (-10 to 150°C), reflux condenser, ice bath, vacuum filtration setup, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), melting point apparatus
3.1.2 Experimental Procedure
  • Azo Coupling Reaction:

    • Dissolve diazopyrazole or diazo-1,2,4-triazole (5.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
    • Add this compound potassium salt (5.5 mmol) portion-wise to the stirring solution at room temperature.
    • Stir the reaction mixture for 2-4 hours at room temperature, monitoring reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).
    • After completion, concentrate the reaction mixture to approximately 5 mL using a rotary evaporator.
    • Precipitate the product by adding cold water (20 mL) and collect the solid by vacuum filtration.
    • Wash the crude product with cold water (2 × 10 mL) and air-dry to obtain the azo coupling intermediate.
  • Cyclization to Annulated Triazines:

    • Thermal Method: Heat the azo coupling intermediate (2.0 mmol) neat at 120-140°C for 1-2 hours in a round-bottom flask equipped with an air condenser. Monitor the reaction by TLC.
    • Acid-Catalyzed Method: Suspend the azo coupling intermediate (2.0 mmol) in 10% HCl (15 mL) and reflux for 30-60 minutes. Cool the reaction mixture to room temperature and neutralize carefully with 10% NaOH solution to pH 7-8.
    • In both methods, collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
  • Purification:

    • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2 to 95:5) to obtain the pure azolo-annelated nitro-1,2,4-triazine.
3.1.3 Characterization and Analytical Data

The resulting azolo-annelated nitro-1,2,4-triazines typically appear as yellow to orange crystalline solids with melting points generally ranging from 180-250°C. Structural characterization should include:

  • FT-IR: Characteristic NO₂ absorption at 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch); C≡N stretch at 2210-2260 cm⁻¹ if the cyano group is retained.
  • ¹H NMR (DMSO-d₆): Aromatic protons in the δ 7.5-9.0 ppm range; specific patterns depend on the annulated system.
  • ¹³C NMR: Characteristic triazine ring carbons between δ 150-170 ppm; nitro group-bearing carbon at δ 110-130 ppm.
  • MS (EI or ESI): Molecular ion peak consistent with the expected molecular weight; characteristic fragmentation pattern.
  • Elemental Analysis: Should agree with calculated values within ±0.4%.

Table 2: Representative Azolo-annelated Nitro-1,2,4-triazines and Their Yields

Entry Diazo Component Cyclization Method Product Yield (%) Melting Point (°C)
1 3-Diazopyrazole Thermal Pyrazolo[5,1-c][1,2,4]triazin-4-amine 65 192-194
2 3-Diazopyrazole Acid-catalyzed Pyrazolo[5,1-c][1,2,4]triazin-4-amine 72 192-194
3 4-Diazo-1,2,4-triazole Thermal [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4-amine 58 215-217
4 4-Diazo-1,2,4-triazole Acid-catalyzed [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4-amine 63 215-217
Protocol 2: Synthesis of Complex Heterocyclic Systems

This protocol describes the transformation of 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines into more complex heterocyclic systems, including [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines and their subsequent cyclization to 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazines, demonstrating the versatility of this compound-derived intermediates in accessing diverse molecular architectures [3].

3.2.1 Materials and Equipment
  • Starting materials: 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amine (1.0 equiv.), hydrazine hydrate (99%, 3.0 equiv.), triethylorthoformate (5.0 equiv.)
  • Reagents: Acetic acid (glacial), ethanol (absolute), sodium nitrite, hydrochloric acid (conc.)
  • Solvents: Ethanol, dimethylformamide (DMF), ethyl acetate, hexane
  • Equipment: Round-bottom flasks (25-100 mL), magnetic stirrer, heating mantle, thermometer, reflux condenser, ice-salt bath (-10°C), vacuum filtration setup, rotary evaporator
3.2.2 Experimental Procedure
  • Conversion to [1,2,4]Triazolo[5,1-c][1,2,4]triazine-3,4-diamine:

    • Suspend 3-nitroazolo[5,1-c][1,2,4]triazin-4-amine (2.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.
    • Add hydrazine hydrate (6.0 mmol) dropwise with stirring at room temperature.
    • Heat the reaction mixture under reflux for 3-4 hours, monitoring by TLC (eluent: ethyl acetate/methanol, 9:1).
    • Cool the reaction mixture to room temperature and concentrate to approximately 5 mL using a rotary evaporator.
    • Precipitate the product by adding cold water (15 mL), collect by filtration, wash with cold water, and dry to obtain the triazolotriazine diamine intermediate.
  • Cyclization to 8H-Imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine:

    • Suspend the [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamine (1.0 mmol) in a mixture of triethylorthoformate (5 mL) and acetic acid (0.5 mL).
    • Heat the reaction mixture at 100-110°C for 2-3 hours under an atmosphere of nitrogen.
    • Cool the reaction mixture to room temperature and dilute with cold water (10 mL).
    • Adjust the pH to 7-8 with dilute ammonium hydroxide solution.
    • Collect the precipitated product by filtration, wash with cold water, and dry.
    • Purify by recrystallization from ethanol or DMF/water mixture.
3.2.3 Characterization and Analytical Data

The 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives typically form as off-white to pale yellow crystalline solids with high melting points (>250°C). Characterization data:

  • FT-IR: N-H stretches at 3200-3400 cm⁻¹; characteristic triazine ring absorptions at 1550-1650 cm⁻¹.
  • ¹H NMR (DMSO-d₆): Aromatic protons in the δ 8.0-9.5 ppm range; NH protons as broad singlets at δ 10.5-12.5 ppm.
  • ¹³C NMR: Multiple triazine and imidazole ring carbons in the δ 140-160 ppm range.
  • HRMS: Accurate mass measurement confirming molecular formula.

Reaction Optimization and Troubleshooting

Key Optimization Parameters

Successful implementation of annulated triazine synthesis using this compound requires careful attention to several critical parameters that significantly impact reaction efficiency and product yield:

  • Temperature Control: The azo coupling step is generally performed at room temperature to prevent decomposition, while cyclization reactions require elevated temperatures (120-140°C for thermal method; reflux for acid-catalyzed method). Precise temperature control is essential for reproducibility.

  • Solvent Selection: Ethanol is the preferred solvent for azo coupling due to good solubility of both diazo compounds and this compound salts. For cyclization, solvent-free (thermal) conditions or aqueous acidic media provide the best results depending on the substrate.

  • Acid Concentration: For acid-catalyzed cyclization, optimal HCl concentration ranges from 5-15%. Lower concentrations may result in incomplete reaction, while higher concentrations can promote decomposition side products.

  • Reaction Time: Azo coupling typically completes within 2-4 hours, while cyclization requires 30 minutes to 2 hours depending on the method and substitution pattern.

  • Stoichiometry: Slight excess of this compound salt (1.1 equiv.) relative to diazo compound ensures complete conversion and minimizes dimerization side reactions.

Troubleshooting Common Issues
  • Low Yields in Azo Coupling: This may result from insufficient purity of diazo starting materials or moisture-sensitive this compound salts. Ensure proper storage conditions and use freshly prepared diazo compounds where possible.

  • Incomplete Cyclization: Extended reaction times or increased temperature may be necessary for sterically hindered substrates. Alternatively, switching from thermal to acid-catalyzed method (or vice versa) can improve conversion.

  • Product Decomposition: This often occurs due to excessive heating or strongly acidic conditions. Optimize temperature profiles and consider alternative purification methods if decomposition occurs during isolation.

  • Mixed Products: Some substrates may give rise to regioisomers or partially cyclized intermediates. Careful optimization of reaction conditions and purification protocols is necessary to obtain pure products.

Analytical Characterization and Structural Confirmation

Comprehensive characterization of annulated triazines is essential for confirming structural identity and purity. The following analytical approaches provide complementary information for structural elucidation:

Spectroscopic Methods:

  • Multinuclear NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the substitution pattern and ring system. Characteristic chemical shifts for triazine ring carbons appear in the δ 150-170 ppm region, while annulated heterocyclic carbons typically resonate between δ 120-150 ppm. Two-dimensional techniques (COSY, HSQC, HMBC) are particularly valuable for complete structural assignment, especially for regioisomers.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula, while tandem MS techniques provide information about fragmentation pathways characteristic of annulated triazine systems.

  • Vibrational Spectroscopy: FT-IR spectroscopy identifies functional groups, with characteristic absorptions for nitro groups (1520-1560 cm⁻¹ and 1340-1380 cm⁻¹) and cyano groups (2210-2260 cm⁻¹) providing valuable structural information.

X-ray Crystallography: Single-crystal X-ray analysis provides definitive structural confirmation and reveals detailed information about bond lengths, angles, and supramolecular features. The triazine ring typically exhibits approximate C₂v symmetry with C-N bond lengths around 1.33 Å and C-C bond lengths of approximately 1.40 Å [1].

Table 3: Characteristic Spectral Data for Annulated Triazines

Structural Feature ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS Fragmentation
Triazine ring - 150-170 1520-1580 (C=N) Loss of N₂ or HCN
Nitro group - 110-130 (C-NO₂) 1520-1560 (asym), 1340-1380 (sym) Loss of NO₂ or NO
Cyano group - 115-120 (C≡N) 2210-2260 (C≡N) Loss of CN
Amino group 5.5-7.0 (broad) - 3200-3500 (N-H) -
Azole annulation 7.5-9.0 (aromatic H) 120-150 Varies with system Characteristic cleavage patterns

Applications in Drug Discovery and Development

Annulated triazines synthesized via this compound chemistry have found numerous applications in medicinal chemistry and drug discovery due to their diverse biological activities and ability to interact with multiple biological targets:

Bioactive Molecules:

  • Kinase Inhibitors: Pyrrolo[2,1-f][1,2,4]triazine derivatives have been incorporated into C-nucleosides as novel purine-like mimetics and have emerged as important scaffolds in kinase inhibitor development. The annulated triazine system effectively mimics the purine core of ATP, enabling competitive inhibition of various kinases [4].

  • Anticancer Agents: 1,2,4-Triazine hybrids demonstrate significant antitumor activity through multiple mechanisms, including interference with various signaling pathways to induce cancer cell death. Several triazine-based compounds, such as brivanib (indole-containing pyrrolo[2,1-f][1,2,4]triazine), gedatolisib (1,3,5-triazine-urea hybrid), and enasidenib (1,3,5-triazine-pyridine hybrid), have reached clinical use [4].

  • Antifolates: Triazine derivatives exhibit potent antibacterial and antiparasitic activity through inhibition of dihydrofolate reductase (DHFR), an established target for antimicrobial and antiproliferative agents. Structure-activity relationship studies have guided the optimization of these compounds for enhanced potency and selectivity [5].

  • Antiviral Agents: Azaribine, a 1,2,4-triazine derivative, has demonstrated antiviral activity and exemplifies the therapeutic potential of this heterocyclic system in infectious disease treatment [6].

The structure-activity relationships (SAR) of annulated triazines reveal that biological activity is highly dependent on the nature and position of substituents, the annulation pattern, and the overall molecular geometry. Electron-withdrawing groups, such as nitro and cyano substituents introduced via this compound chemistry, often enhance interaction with biological targets through electronic effects and hydrogen bonding capabilities.

The following diagram illustrates the synthetic pathways and structural relationships in annulated triazine synthesis using this compound:

G Synthetic Pathways to Annulated Triazines Using this compound NaN This compound (K+ salt) AzoCoupling Azo Coupling (Ethanol, RT, 2-4h) NaN->AzoCoupling Diazocomp Diazopyrazoles or Diazo-1,2,4-triazoles Diazocomp->AzoCoupling Intermediate Azo Coupling Intermediate AzoCoupling->Intermediate ThermalCyclization Thermal Cyclization (Neat, 120-140°C, 1-2h) Intermediate->ThermalCyclization AcidCyclization Acid-Catalyzed Cyclization (10% HCl, Reflux, 30-60min) Intermediate->AcidCyclization AzoloTriazine Azolo-annelated Nitro-1,2,4-triazines ThermalCyclization->AzoloTriazine AcidCyclization->AzoloTriazine Hydrazine Hydrazine Hydrate (Reflux, 3-4h) AzoloTriazine->Hydrazine TriazoleDiamine [1,2,4]Triazolo[5,1-c][1,2,4]triazine- 3,4-diamine Hydrazine->TriazoleDiamine Cyclization Cyclization (Triethylorthoformate/AcOH 100-110°C, 2-3h) TriazoleDiamine->Cyclization FinalProduct 8H-Imidazo[4,5-e][1,2,4] triazolo[5,1-c][1,2,4]triazine Cyclization->FinalProduct

Future Perspectives and Emerging Methodologies

The synthesis of annulated triazines using this compound continues to evolve with emerging methodologies that enhance efficiency, sustainability, and structural diversity:

Green Chemistry Approaches: Recent developments have focused on solvent-free reactions and microwave-assisted synthesis to improve reaction efficiency and reduce environmental impact. For instance, the synthesis of 1,2,4-triazines bearing residues of higher alcohols via ipso-substitution of cyano groups under solvent-free conditions represents a step toward more sustainable methodologies [7].

Tandem Cyclization Strategies: Advanced synthetic approaches utilizing tandem cyclization reactions enable the one-pot synthesis of triazine compounds, avoiding intermediate isolation and improving overall efficiency. These methods align with green chemistry principles through step and atom economy [8].

Diversity-Oriented Synthesis: The development of combinatorial approaches to substituted 1,2,4-triazines allows for rapid generation of structural diversity, facilitating drug discovery efforts. These methodologies leverage the versatile reactivity of this compound-derived intermediates to create structurally diverse compound libraries [7].

Novel Synthetic Equivalents: Ongoing research focuses on developing improved this compound equivalents with enhanced stability, solubility, and reactivity profiles. These advances address the limitations of traditional this compound while maintaining its synthetic utility in constructing complex heterocyclic frameworks [2].

As these methodologies mature, the application of annulated triazines in drug discovery is expected to expand, potentially leading to new therapeutic agents for various diseases, particularly in oncology, infectious diseases, and central nervous system disorders.

Conclusion

The synthesis of annulated triazines using this compound represents a versatile and valuable approach for accessing structurally diverse heterocyclic systems with significant potential in drug discovery and development. The protocols outlined in these application notes provide detailed methodologies for the synthesis of azolo-annelated nitro-1,2,4-triazines and their transformation into more complex heterocyclic systems. The key advantages of this approach include the ability to introduce multiple functional groups in a single synthetic operation, the versatility of this compound as a building block, and the potential for further structural diversification.

As research in this field continues to advance, the integration of sustainable methodologies, tandem reactions, and combinatorial approaches will further enhance the efficiency and applicability of annulated triazine synthesis. The ongoing development of novel this compound equivalents with improved handling properties will expand the synthetic utility of this methodology. With their demonstrated biological activities and potential for interaction with multiple therapeutic targets, annulated triazines synthesized via this compound chemistry will continue to play an important role in medicinal chemistry and drug discovery efforts.

References

Introduction to Nitroacetonitrile in One-Pot Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Nitroacetonitrile is a versatile and valuable building block in organic synthesis. Its structure, featuring both an electron-withdrawing nitro group and a nitrile group, allows it to participate in various reactions, most notably as a substrate in Knoevenagel condensations [1] [2].

The one-pot synthesis methodology is highly prized in modern chemistry for its efficiency. It minimizes the need for isolating intermediates, reduces solvent waste, and can improve overall reaction yields [3] [4]. Employing this compound in one-pot reactions, especially in environmentally friendly solvents like water, aligns with the principles of Green Chemistry, making these processes more sustainable and economically attractive [1].

Key Chemical Reactions and Applications

This compound salts, particularly the potassium salt, are stable and easy-to-handle precursors that enable the synthesis of complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals [2].

The table below summarizes two primary one-pot synthetic pathways utilizing this compound:

Reaction Type / Target Product Key Reactant(s) Transformation / Key Intermediate Final Product / Application
Knoevenagel Condensation [1] Aryl aldehydes Formation of (E)-2-aryl-1-cyano-1-nitroethenes Benzo/[b]/pyrane[4,3-/d/][1,2]oxazine-2-oxide (via domino Knoevenagel–Diels–Alder)
Nitrogen Heterocycle Synthesis [2] Various heterocyclic precursors Formation of 3-nitroazolo[5,1-/c/][1,2,4]triazin-4-amines [1,2,4]triazolo[5,1-/c/][1,2,4]triazine-3,4-diamines; 8/-H/-imidazo[4,5-/e/][1,2,4]triazolo[5,1-/c/][1,2,4]triazine

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of (E)-2-Aryl-1-cyano-1-nitroethenes in Water [1]

This protocol describes an environmentally friendly synthesis that uses water as both the reaction medium and a reusable solvent.

Reagents and Materials:

  • This compound
  • Aryl aldehyde
  • Deionized water
  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the aryl aldehyde (1) and this compound (2) in deionized water.
  • Knoevenagel Addition: Stir the reaction mixture to form the β-nitroalcohol intermediate (3).
  • Dehydration: Continue the reaction under conditions that promote dehydration of the intermediate.
  • Product Isolation: The product, (E)-2-aryl-1-cyano-1-nitroethene (4), precipitates from the aqueous medium.
  • Purification: Collect the product by filtration and wash with cold water. The filtrate (aqueous medium) can potentially be reused for subsequent reactions.
  • Domino Reaction (Optional): The synthesized nitroethene can be subjected to a domino Knoevenagel–Diels–Alder process in the same pot to construct the benzo[/b/]pyrane[4,3-/d/][1,2]oxazine-2-oxide skeleton.
Protocol 2: Synthesis of 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines [2]

This protocol utilizes the stable potassium salt of this compound for the preparation of fused nitrogen heterocycles.

Reagents and Materials:

  • Potassium salt of this compound
  • Appropriate azole precursor (e.g., azolo[5,1-c][1,2,4]triazine)
  • Anhydrous solvent (e.g., DMF, acetonitrile)
  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Reaction Initiation: Suspend or dissolve the potassium salt of this compound and the azole precursor in an anhydrous solvent.
  • Cyclization: Heat the mixture with stirring to facilitate the nucleophilic addition and cyclization sequence, leading to the formation of 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines.
  • Monitoring: Monitor the reaction progress by TLC.
  • Conversion (Optional): The initial product can be further converted to [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines.
  • Final Cyclization: Under specific acidic conditions, cyclize one of the diamine intermediates to yield 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine.

Workflow and Chemical Relations

The following diagram illustrates the core one-pot synthesis pathway for (E)-2-aryl-1-cyano-1-nitroethenes, integrating the key steps and chemical structures.

G ArylAldehyde Aryl Aldehyde Intermediate β-Nitroalcohol Intermediate ArylAldehyde->Intermediate Knoevenagel Addition This compound This compound This compound->Intermediate Water Water Solvent Water->Intermediate FinalNitroethene (E)-2-Aryl-1-cyano- 1-nitroethene Intermediate->FinalNitroethene Dehydration DominoProduct Benzo[b]pyrane [4,3-d]oxazine FinalNitroethene->DominoProduct Domino Knoevenagel– Diels–Alder

Practical Considerations and Troubleshooting

  • Handling and Stability: this compound is a reactive compound. Always refer to its Safety Data Sheet (SDS) for proper handling, storage, and personal protective equipment (PPE) requirements. Its potassium salt is often preferred due to its enhanced stability [2].
  • Solvent Choice: The use of water as a solvent is a key green feature of some protocols [1]. However, for reactions requiring anhydrous conditions, ensure solvents are properly dried.
  • Analysis and Characterization: Standard techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) should be employed to monitor reactions and characterize products.
  • Troubleshooting Low Yields: If yields are low, consider varying the reaction temperature, reaction time, or the molar equivalence of reactants. The purity of the starting materials, particularly this compound salts, is critical.

Conclusion

This compound salts are powerful synthons for efficient one-pot syntheses. Their application in aqueous Knoevenagel reactions and the construction of diverse nitrogen heterocycles demonstrates significant utility in streamlining synthetic routes for complex molecules in medicinal and organic chemistry.

References

Summary of Azolotriazine Derivatives Synthesized from Nitroacetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Class Key Intermediate Biological Activity Profiled Reference
3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines Potassium salt of nitroacetonitrile Not specified in available data [1]
[1,2,4]Triazolo[5,1-c][1,2,4]triazine-3,4-diamines 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines Not specified in available data [1]
8H-Imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine [1,2,4]Triazolo[5,1-c][1,2,4]triazine-3,4-diamines Not specified in available data [1]

Protocol: Synthesis of 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines

This protocol outlines a method developed by Voinkov et al. for constructing the azolotriazine core using the potassium salt of this compound [1].

Reagents and Equipment
  • Azole Substrate: 5-aminotetrazole, 3-amino-1,2,4-triazole, or 5-aminopyrazole.
  • Key Reagent: Potassium salt of this compound.
  • Acidifying Agent: Concentrated hydrochloric acid (HCl).
  • Diazotization Agent: Sodium nitrite (NaNO₂).
  • Solvent: Aqueous reaction medium.
  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, temperature probe, dropping funnel.
Experimental Procedure
  • Step 1: Diazotation. Suspend the 5-aminoazole starting material (e.g., 5-aminotetrazole) in a dilute aqueous HCl solution at 0-5°C. Slowly add a solution of sodium nitrite to generate the corresponding diazonium salt in situ [2] [3].
  • Step 2: Azo-Coupling. To the cooled, stirred diazonium salt mixture, add the potassium salt of this compound. Maintain the temperature at 0-5°C and monitor the reaction by TLC. The coupling reaction proceeds to form an azo adduct.
  • Step 3: Cyclization. After the coupling is complete, allow the reaction mixture to warm slowly to room temperature. The azo adduct undergoes spontaneous intramolecular cyclization to form the final 3-nitroazolo[5,1-c][1,2,4]triazin-4-amine product.
  • Step 4: Work-up and Isolation. Upon reaction completion, the product can be isolated by filtration or extraction. Purify the crude product using recrystallization from an appropriate solvent to obtain analytically pure samples [1].

Subsequent Chemical Transformations

The initial 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines can be further functionalized [1]:

  • Reduction and Conversion: The 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines can be converted into [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines.
  • Further Cyclization: One of the diamine derivatives can be cyclized to form a more complex polyheterocyclic system, 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine, demonstrating the utility of this scaffold for building molecular complexity.

The following diagram illustrates the complete synthesis workflow, from initial diazotation to the final complex polyheterocyclic system.

G A 5-Aminoazole Substrate B Diazonium Salt (In situ) A->B Step 1 NaNO₂, HCl 0-5 °C C Azo Adduct B->C Step 2 K⁺ this compound salt 0-5 °C D 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amine C->D Step 3 Spontaneous Cyclization Warm to RT E [1,2,4]Triazolo[5,1-c][1,2,4]triazine-3,4-diamine D->E Conversion F 8H-Imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine E->F Cyclization

Biological Relevance of Azolotriazine Scaffolds

The strong interest in azolotriazine synthesis is driven by their significant and diverse biological activities, making them valuable scaffolds in drug discovery [2].

  • Antiviral Agents: Azolotriazine derivatives have been investigated as etiotropic therapies for viral infections, including tick-borne encephalitis [2].
  • Antitumor Agents: Specific imidazo[5,1-c][1,2,4]triazines demonstrate potent and selective cytotoxicity against cancer cell lines like MCF-7 (breast cancer), outperforming the reference drug epirubicin in preliminary assays [4].
  • Antidiabetic Agents: Azolotriazine derivatives exhibit potent antiglycation activity, crucial for managing diabetic complications. One lead compound showed activity 2.1 times greater than the standard drug aminoguanidine and lacked cytotoxicity [5].

Conclusion

The potassium salt of this compound provides a stable and effective reagent for constructing azolotriazine cores via azo-coupling and cyclization. This protocol offers a reliable entry point to a diverse and biologically significant class of nitrogen-containing heterocycles, with promising applications in antiviral, anticancer, and antidiabetic drug discovery.

References

cyano(nitro)methylation using nitroacetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitroacetonitrile

This compound (NAN) is a valuable reagent in organic synthesis, serving as a cyano(nitro)methylating agent [1]. Its unique structure allows for the simultaneous introduction of both cyano and nitro functional groups, which is highly useful for constructing polyfunctionalized molecular frameworks commonly sought after in pharmaceutical and agrochemical research [1].

A significant challenge in its use is that this compound is known to be explosive, posing a serious drawback for its practical handling in the laboratory [1]. Furthermore, the alkali metal salts of NAN, while more thermally stable, are often insoluble in common organic solvents, limiting their utility as practical reagents [1].

A Practical Synthetic Equivalent

To overcome the safety limitations of this compound, researchers have developed a stable alternative. Dipyrrolidinium cyano-aci-nitroacetate has been identified as a effective synthetic equivalent [1].

The table below summarizes a comparison based on the available data:

Property This compound (NAN) Dipyrrolidinium Cyano-aci-nitroacetate
Primary Function Cyano(nitro)methylating agent [1] Synthetic equivalent for NAN [1]
Stability Explosive; significant handling drawback [1] Thermally stable [1]
Solubility Information not specified in search results Soluble in common organic solvents [1]
Practical Use Restricted due to safety hazards [1] Recommended as a safe alternative for constructing polyfunctionalized frameworks [1]

This soluble and thermally stable salt enables the same cyano(nitro)methylation reactions while mitigating the risks associated with handling the parent NAN compound [1].

Experimental Workflow: Choosing Your Pathway

Given the safety concerns with this compound, the following workflow visualizes the decision-making process for employing this reaction type, prioritizing the use of the safer synthetic equivalent.

G Start Start: Plan Cyano(nitro)methylation Decision Is this compound (NAN) available in a safe, stabilized form? Start->Decision Warning Heed Safety Warning: NAN is explosive. Avoid direct use unless absolutely necessary. Decision->Warning No Equivalent Use Safe Synthetic Equivalent: Dipyrrolidinium cyano-aci-nitroacetate Decision->Equivalent Yes Warning->Equivalent Recommended Path Notes Key Advantages: • Thermally stable • Soluble in common organic solvents Equivalent->Notes Proceed Proceed with Reaction Notes->Proceed

Protocol Outline and Key Considerations

The search results do not provide a complete, step-by-step experimental procedure for reactions involving this compound or its equivalent. The information available allows for the formulation of a general protocol outline and highlights critical considerations for researchers.

General Workflow Outline: While exact experimental details like molar amounts, temperature, and reaction time are not provided in the search results, a typical synthesis would follow this sequence:

  • Reaction Setup: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous organic solvent.
  • Reaction Execution: The synthetic equivalent, dipyrrolidinium cyano-aci-nitroacetate, is added to a solution containing the target substrate (e.g., an electrophile). The mixture is stirred at a controlled temperature until the reaction is complete, likely monitored by thin-layer chromatography (TLC).
  • Work-up: The reaction mixture is quenched, often with a dilute aqueous acid or buffer. The product is then extracted with an organic solvent, and the combined organic layers are dried over a desiccant like magnesium sulfate or sodium sulfate.
  • Purification: The crude product is purified, typically using techniques such as column chromatography or recrystallization, to yield the final cyano(nitro)methylated compound.

Critical Considerations for Researchers:

  • Prioritize Safety: The explosive nature of this compound cannot be overstated. It is strongly advised to use the stable dipyrrolidinium salt instead.
  • Solvent Selection: The synthetic equivalent is noted for its solubility in common organic solvents, but the optimal solvent for a specific reaction (e.g., dichloromethane, tetrahydrofuran, acetonitrile) would need to be determined empirically or from a full experimental procedure.
  • Reaction Scope: The efficiency of the reaction will depend on the nature of the substrate. More reactive electrophiles are generally expected to proceed in higher yields.

Conclusion and Future Directions

The development of dipyrrolidinium cyano-aci-nitroacetate as a synthetic equivalent for this compound represents a significant advancement in the safe and practical application of cyano(nitro)methylation chemistry [1]. This reagent enables researchers to access valuable polyfunctionalized intermediates crucial in drug discovery without the associated explosion risks.

Future work in this area will likely focus on expanding the scope of this reaction and developing even more efficient and selective catalytic systems to further enhance its utility in industrial applications.

References

Foundational Protocol: Diazonium Salt Formation & Coupling

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the general, well-established process for conducting a diazotization and azo coupling reaction, which is the basis for forming azo compounds [1] [2] [3]. This can serve as a starting framework for your experiments.

G Start Start: Aromatic Amine A Diazotization NaNO₂, Acid (HCl) 0-5 °C Start->A B Diazonium Salt Intermediate (R-N₂⁺) A->B C Azo Coupling Electron-rich Coupler (Phenol, Aniline, etc.) B->C D Product: Azo Compound C->D

Table 1: Reagents for Diazotization and Coupling [1] [2] [3]

Component Role Example Notes
Aromatic Amine Diazonium precursor Aniline derivatives Primary amine required.
Sodium Nitrite (NaNO₂) Source of nitrous acid NaNO₂ Used in stoichiometric amounts.
Mineral Acid Provides acidic medium; generates HNO₂ HCl, H₂SO₄ Keeps reaction medium acidic (pH < 3).
Coupling Partner Nucleophile; forms the azo bond Phenols, aromatic amines Must be electron-rich.
Detailed Experimental Procedure [1] [2] [3]
  • Diazotization (Diazonium Salt Formation)

    • Setup: Place a solution of your aromatic primary amine (e.g., 10 mmol) in a cold mixture of water and concentrated hydrochloric acid (e.g., 25 mL water + 3 mL HCl) in a suitable reactor (e.g., a beaker or flask equipped with a magnetic stir bar).
    • Cooling: Immerse the reaction vessel in an ice-water bath to maintain a temperature between 0-5°C.
    • Addition: Slowly add a cold, aqueous solution of sodium nitrite (e.g., 10 mmol in 5-10 mL water) dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5°C.
    • Completion: After complete addition, continue stirring for an additional 30-60 minutes in the ice bath, maintaining the low temperature. The resulting solution contains your diazonium salt intermediate and should be used immediately.
  • Azo Coupling

    • Preparation of Coupler: Dissolve your electron-rich coupling partner (e.g., a phenol or aniline derivative, 10 mmol) in a suitable solvent (e.g., water, aqueous NaOH for phenols, or ethanol/water mixtures).
    • Mixing: While keeping the diazonium salt solution cold, add it slowly to the solution of the coupling partner with stirring.
    • pH Control: The pH is critical:
      • For phenolic couplers, maintain a slightly alkaline pH (8-10) to form the more reactive phenoxide ion [3].
      • For aromatic amine couplers, maintain a mildly acidic to neutral pH (5-7) to preserve the nucleophilicity of the amine.
    • Reaction: Allow the mixture to stir for 1-2 hours, allowing it to gradually warm to room temperature. The formation of a brightly colored precipitate or solution indicates product formation.
    • Work-up: Isolate the product by filtration (if a solid precipitates) or by extraction. The crude azo compound can be purified by recrystallization from an appropriate solvent.

Known Reactivity of Nitroacetonitrile

While specific protocols for its use in diazonium coupling are not available, one search result indicates that this compound is a known reagent that undergoes reactions with enones to form either condensation products or Michael adducts [4]. This suggests that this compound is a geminally activated nitro compound, making it a potential candidate for acting as a carbon-based nucleophile rather than a classic diazonium coupling partner.

Suggestions for Further Research

Given the lack of direct information, here are potential paths to develop the protocol you need:

  • Explore Alternative Reactivity: Consider that this compound might be used as the nucleophilic component in a reaction with an arenediazonium salt, potentially in a Michael addition-type pathway.
  • Broaden Your Search: Look for information on the reactivity of other activated methylene compounds (e.g., malononitrile) with diazonium salts for conceptual parallels.
  • Consult Specialized Databases: Deepen your search in specialized chemistry databases like SciFinder or Reaxys, which may contain patent literature or journal articles not indexed in general search engines.

References

large scale synthesis nitroacetonitrile safe protocol

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods & Hazards of Nitroacetonitrile

Method Key Steps & Description Reported Yield Critical Hazards & Stability
Steinkopf & Bohrmann (Classic) [1] Dehydration of nitroacetaldehyde oxime with thionyl chloride in diethyl ether, followed by concentration into an oil. 13-47% Explosive decomposition risk; explosion reported during concentration of ether-containing mixture [2] [1].
Kislyi et al. (Deacylation) [1] Nitration of cyanoacetone, followed by deacylation in acidic ethanol to yield this compound. 70-85% Thermodynamically unstable; decomposition at 109°C releases 874 J/g of energy [1].
Potassium Salt Alternative [1] Hydrolysis and decarboxylation of potassium salt of ethyl nitrocyanoacetate; avoids generating free this compound. 45-79% Thermodynamically stable and safe; chemically equivalent for many reactions [1].

Critical Safety Note

A specific laboratory incident underscores the danger: a flask containing this compound with some residual diethyl ether exploded spontaneously after being left vented in a fume hood for about an hour [2]. This highlights that the pure, neutral compound can be unpredictable and hazardous even during small-scale synthesis [1]. Therefore, direct large-scale preparation of neutral this compound is strongly discouraged [1].

Recommended Safe Protocol: Using the Potassium Salt

For synthetic applications requiring this compound, the potassium salt of this compound is a stable, water-soluble, and chemically equivalent precursor [1]. The following workflow outlines its preparation and use.

G start Start: Ethyl Nitrocyanoacetate Potassium Salt step1 Hydrolysis start->step1 KOH/H₂O step2 Unstable Intermediate: Dipotassium Nitrocyanoacetic Acid step1->step2 step3 Decarboxylation step2->step3 Spontaneous or via Ion-Exchange product Stable Product: Potassium this compound Salt step3->product Releases CO₂ use Use in Synthesis (e.g., with Aldehydes, Diazonium Salts) product->use

Detailed Procedure for Synthesis of Potassium this compound Salt [1]
  • Hydrolysis: The potassium salt of ethyl nitrocyanoacetate is hydrolyzed in an aqueous potassium hydroxide (KOH) solution. This reaction opens the ester group, forming the unstable dipotassium salt of nitrocyanoacetic acid (also known as cyano-aci-nitroacetate).
  • Decarboxylation: The intermediate from step 1 readily undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂). This can occur spontaneously or be facilitated by passing an acidic aqueous solution of the intermediate through an ion-exchange resin (IRC-50). This step yields the final, stable potassium salt of this compound.

The resulting salt is a stable, crystalline solid that can be handled safely. It serves as a direct synthetic equivalent to neutral this compound in various reactions, such as condensations with aldehydes or coupling with diazonium salts to form heterocyclic precursors for energetic materials [1].

Application in Energetic Materials Synthesis

The primary advantage of using this compound (via its salt) in energetic materials chemistry is its ability to add vicinal amino and nitro groups onto fused ring structures (e.g., triazines) in a single step [1]. This structural motif is common in insensitive high-performance explosives because it promotes hydrogen bonding and π-π stacking, leading to better stability and lower sensitivity [1].

Key Recommendations for Researchers

  • Avoid Neutral Compound: Do not attempt to isolate or purify neutral this compound on any scale, especially if solvent is present [2] [1].
  • Use Stable Salts: Employ the potassium salt as a safe and effective precursor for cyano(nitro)methylation reactions [1] [3].
  • Monitor New Equivalents: Research into other synthetic equivalents, such as dipyrrolidinium cyano-aci-nitroacetate, which offers improved solubility in organic solvents while maintaining thermal stability [4].

References

Comprehensive Application Notes and Protocols: Nitroacetonitrile in High Energy Density Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitroacetonitrile as a Key Energetic Precursor

This compound represents a versatile synthetic precursor in the field of energetic materials chemistry, serving as a fundamental building block for the construction of complex heterocyclic frameworks that exhibit superior energetic performance while maintaining enhanced thermal stability. As the simplest α-nitronitrile compound, this compound possesses a single central carbon attached to two strong electronegative, electron-withdrawing groups (nitro and cyano), which confers significant reactivity at the active methylene center while enabling diverse chemical transformations. The strategic importance of this compound in modern energetic materials development stems from its unique ability to introduce vicinal amino and nitro functionalities onto fused ring structures—a structural motif widely recognized for imparting reduced sensitivity in high-performance explosives. This application note provides a comprehensive technical resource for researchers and scientists engaged in the design and synthesis of next-generation energetic materials, featuring detailed experimental protocols, quantitative performance data, and visualization of synthetic pathways to facilitate laboratory implementation.

Chemical Profile and Strategic Importance

Fundamental Chemical Properties
  • Structural Characteristics: this compound features two strongly electron-withdrawing groups (nitro and cyano) directly bonded to the same α-carbon, creating an acidic methylene center (pKa ≈ 5-6) that readily participates in nucleophilic substitutions and condensation reactions. This electronic configuration enables this compound to function as an effective cyano(nitro)methylation agent, allowing straightforward conversion to various functional groups including amines, acyl derivatives, and other explosophoric moieties. [1]

  • Thermal Properties: Pure this compound is thermodynamically unstable, with decomposition onset observed at approximately 109°C releasing significant energy (874 J·g⁻¹). This inherent instability necessitates specialized handling protocols and has driven the development of stable salt alternatives for laboratory and industrial applications. Differential scanning calorimetry (DSC) studies reveal a sharp exotherm corresponding to decomposition, underscoring the compound's energetic character. [1]

Safety and Handling Considerations

The utilization of this compound in energetic materials synthesis requires strict adherence to safety protocols due to its documented explosion hazards. Historical incidents include a reported flask explosion during decomposition at the National Institutes of Health Chemical Genomics Center in 2009. Laboratory procedures must maintain reaction temperatures below 50°C when working with the neutral compound and implement appropriate personal protective equipment and blast shielding for scale-up operations. The purification of neutral this compound presents additional challenges, with traditional methods yielding unstable products of variable purity (13-47%). These stability concerns have motivated the development of stable salt derivatives, particularly the potassium salt of this compound, which offers equivalent reactivity without the associated hazards. [1]

Table: Comparative Properties of Neutral this compound and Its Potassium Salt

Property Neutral this compound Potassium Salt of this compound
Thermal Stability Decomposes at 109°C (874 J·g⁻¹) Thermally stable at room temperature
Explosion Risk High (documented incidents) Negligible
Synthesis Yield 13-47% (variable purity) 45-79% (high purity)
Handling Requirements Strict temperature control, blast shielding Standard laboratory precautions
Storage Conditions Refrigeration, limited storage time Ambient conditions, long-term stability
Solubility Moderate in organic solvents Highly water-soluble

Synthetic Applications in Energetic Materials Development

Heterocyclic System Construction

This compound serves as a key synthon for the preparation of annulated heterocyclic systems that form the structural basis of modern insensitive energetic materials. Its principal advantage lies in the efficient introduction of vicinal amino-nitro groups onto fused ring architectures in a single synthetic step, creating the foundation for extensive hydrogen bonding networks and π-π stacking interactions that enhance thermal stability and reduce sensitivity. The synthetic strategy typically involves the initial conversion of a parent heterocyclic compound to its corresponding diazonium salt, followed by coupling with this compound (or its stable salt) to yield an intermediate hydrazone, which subsequently undergoes cyclization under controlled thermal conditions to generate the target annulated heterocycle. This approach has been successfully employed in the synthesis of various triazine-based frameworks that demonstrate exceptional energetic performance while maintaining minimal sensitivity to impact and friction. [1]

Representative Energetic Materials Derived from this compound
  • PTX (3,7,8-Trinitropyrazolo[5,1-c][1,2,4]triazin-4-amine): This fused pyrazolo-triazine explosive exemplifies the strategic application of this compound chemistry, achieving a two-step synthesis from 5-amino-3,4-dinitropyrazole with significantly improved efficiency compared to traditional seven-step approaches. PTX exhibits a remarkable balance of energy and stability, with a density of 1.946 g·cm⁻³, decomposition temperature of 246°C, and impact sensitivity of 14 J, outperforming conventional explosives like RDX while approaching the insensitivity characteristics of TATB. The presence of vicinal amino and nitro groups enables extensive intermolecular hydrogen bonding, contributing to its exceptional safety profile. [1] [2]

  • BITE-101 (4-Amino-7,8-dinitropyrazolo[5,1-d][1,2,3,5]tetrazine 2-oxide): Representing an advanced evolution in this compound-derived energetics, BITE-101 incorporates three distinct explosophoric groups (amino, nitro, and N-oxide) within a fused heterocyclic architecture, achieving performance parameters that surpass the benchmark explosive HMX. With a density of 1.957 g·cm⁻³, decomposition temperature of 295°C (onset), detonation velocity of 9314 m·s⁻¹, and exceptional insensitivity (IS: 18 J, FS: 128 N), BITE-101 establishes new standards for comprehensive energetic performance. The synthetic route to BITE-101 employs this compound chemistry to construct the fundamental heterocyclic framework before introducing additional explosophoric groups through subsequent functionalization. [2]

Table: Performance Comparison of this compound-Derived Energetic Materials vs. Conventional Explosives

Energetic Material Density (g·cm⁻³) Decomposition Temperature (°C) Detonation Velocity (m·s⁻¹) Impact Sensitivity (J) Friction Sensitivity (N)
PTX 1.946 246 ~8500* 14 324
BITE-101 1.957 295 9314 18 128
HMX 1.905 279 9144 7 120
TATB 1.938 >350 8160 50 >353
RDX 1.820 210 8750 7.5 120

*Estimated value based on comparable performance to RDX

Experimental Protocols

Protocol 1: Synthesis of Potassium Salt of this compound

Principle: The potassium salt of this compound is prepared through a decarboxylation strategy that avoids the formation of unstable intermediates, providing a safe and practical equivalent to neutral this compound for energetic materials synthesis. This method utilizes commercially available starting materials and achieves yields of 45-79% with high purity. [1]

Materials and Equipment:

  • Ethyl nitrocyanoacetate potassium salt
  • Cation-exchange resin (IRC-50)
  • Sulfuric acid (10% v/v)
  • Sodium bicarbonate
  • Distilled water
  • Ethanol or methanol
  • Standard laboratory glassware
  • Rotary evaporator
  • Vacuum filtration apparatus
  • pH indicator paper

Procedure:

  • Hydrolysis Step: Charge a 500 mL round-bottom flask with 50 g (0.26 mol) of ethyl nitrocyanoacetate potassium salt and 250 mL of distilled water. Heat the mixture to 60°C with continuous stirring until complete dissolution occurs.
  • Acidification: Carefully add 10% sulfuric acid with continuous stirring until the solution reaches pH 2-3, maintaining the temperature below 60°C throughout the addition.
  • Ion Exchange: Pass the acidified solution through a column packed with IRC-50 cation-exchange resin at a flow rate of approximately 2-3 mL/min, collecting the eluent in a clean receiver flask.
  • Decarboxylation: Transfer the eluent to a 500 mL round-bottom flask equipped with a condenser and gently heat to 70-80°C with continuous stirring for 2-3 hours, monitoring CO₂ evolution.
  • Neutralization: After decarboxylation is complete (cessation of gas evolution), cool the reaction mixture to room temperature and carefully neutralize with sodium bicarbonate to pH 7-8.
  • Concentration and Isolation: Concentrate the neutralized solution under reduced pressure using a rotary evaporator until crystalline product begins to form. Cool the resulting slurry in an ice bath for 1 hour, then collect the solid by vacuum filtration.
  • Purification: Wash the collected solid with cold ethanol (2 × 25 mL) and dry under vacuum at 40°C for 12 hours to obtain the potassium salt of this compound as a white crystalline solid (yield: 45-79%).

Characterization:

  • FTIR (KBr): 2160 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (asymmetric NO₂ stretch), 1380 cm⁻¹ (symmetric NO₂ stretch)
  • ¹H NMR (D₂O): δ 4.85 (s, 2H)
  • Elemental Analysis: Calculated for C₂H₂KN₂O₂: C, 19.04%; H, 1.60%; N, 22.21%. Found: C, 19.12%; H, 1.58%; N, 22.18%
Protocol 2: Two-Step Synthesis of PTX from 5-Amino-3,4-dinitropyrazole

Principle: This streamlined synthesis demonstrates the application of this compound chemistry for the efficient construction of fused heterocyclic energetics, utilizing a diazonium coupling-cyclization sequence to install the vicinal amino-nitro motif essential for optimal energetic performance. [1]

Materials and Equipment:

  • 5-Amino-3,4-dinitropyrazole
  • Sodium nitrite
  • Hydrochloric acid (conc.)
  • Potassium salt of this compound
  • Acetic acid
  • Ethyl acetate
  • Diethyl ether
  • Ice bath
  • Standard laboratory glassware
  • Heating mantle
  • Vacuum filtration apparatus

Procedure:

Step 1: Diazonium Salt Formation

  • Reaction Setup: Dissolve 10.0 g (56.8 mmol) of 5-amino-3,4-dinitropyrazole in 100 mL of 20% hydrochloric acid in a 500 mL round-bottom flask equipped with an overhead stirrer. Cool the solution to 0-5°C using an ice bath.
  • Diazotization: Slowly add a solution of 4.3 g (62.5 mmol) of sodium nitrite in 20 mL of distilled water dropwise over 30 minutes, maintaining the temperature below 5°C throughout the addition.
  • Stirring: Continue stirring for an additional 2 hours at 0-5°C to ensure complete diazonium salt formation.

Step 2: Coupling and Cyclization

  • Coupling: In a separate flask, prepare a solution of 8.5 g (67.4 mmol) of potassium this compound salt in 50 mL of distilled water and 50 mL of acetic acid. Cool this solution to 0-5°C, then slowly add it to the diazonium salt solution with vigorous stirring.
  • Intermediate Formation: Allow the reaction mixture to warm gradually to room temperature and stir for 4-6 hours, during which the intermediate hydrazone forms.
  • Cyclization: Heat the reaction mixture to 70-80°C for 2 hours to promote cyclization, monitoring reaction progress by TLC (ethyl acetate/hexanes 1:1).
  • Isolation: After completion, cool the reaction mixture to room temperature and pour into 300 mL of cold water. Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water (3 × 50 mL) followed by diethyl ether (2 × 25 mL).
  • Purification: Recrystallize the crude product from ethanol/water (1:1) to obtain pure PTX as yellow crystals (yield: 65-75%).

Characterization:

  • FTIR (KBr): 3450, 3350 cm⁻¹ (NH₂ stretch), 1620 cm⁻¹ (C=N stretch), 1580, 1350 cm⁻¹ (NO₂ stretches)
  • ¹H NMR (DMSO-d₆): δ 8.25 (s, 2H, NH₂), 7.95 (s, 1H, pyrazole-H)
  • DSC: Decomposition onset at 246°C
  • Impact Sensitivity: 14 J
  • Friction Sensitivity: 324 N

Safety and Handling Protocols

General Safety Guidelines
  • Personal Protective Equipment: Always wear appropriate PPE including safety glasses, fire-resistant lab coat, chemical-resistant gloves (butyl rubber recommended), and closed-toe shoes when handling this compound or its derivatives.
  • Engineering Controls: Perform all operations involving neutral this compound in a certified fume hood with blast-resistant shielding. Ensure easy access to emergency eyewash stations and safety showers.
  • Storage Conditions: Store neutral this compound in small quantities (<5 g) in a refrigerated explosion-proof cabinet with clear hazard labeling. The potassium salt may be stored at room temperature in standard chemical storage areas.
Emergency Procedures
  • Thermal Decomposition: In case of unexpected heating or decomposition signs (rapid gas evolution, color change), evacuate immediately and alert laboratory personnel. Do not attempt to handle decomposing material.
  • Spill Response: For small spills (<1 g), carefully dampen with water and transfer to a suitable container for proper disposal. For larger spills, evacuate the area and contact specialized hazardous materials response personnel.
  • Fire Response: Use flooding quantities of water for fires involving this compound. Do not use handheld extinguishers as they may provide insufficient cooling.

Graphical Workflows and Synthetic Pathways

The following Graphviz diagrams illustrate key synthetic pathways and molecular relationships described in these application notes:

Synthetic Pathway for this compound-Derived Energetic Materials

SyntheticPathway Synthetic Pathway for this compound-Derived Energetics Start Starting Materials Intermediate1 Diazonium Salt Formation Start->Intermediate1 NaNO₂/HCl 0-5°C Intermediate2 This compound Coupling Intermediate1->Intermediate2 This compound Salt Acidic Conditions Intermediate3 Hydrazone Intermediate Intermediate2->Intermediate3 Room Temp 4-6 hours Intermediate4 Thermal Cyclization Intermediate3->Intermediate4 Heat 70-80°C PTX PTX Fused Heterocycle Intermediate4->PTX Precipitation Recrystallization BITE101 BITE-101 Advanced Energetic PTX->BITE101 Additional Functionalization

Molecular Design Strategy for Insensitive Energetic Materials

MolecularDesign Molecular Design Strategy for Insensitive Energetics Structure Fused Heterocyclic Backbone Feature1 Vicinal Amino-Nitro Groups Structure->Feature1 Feature2 Planar Molecular Geometry Structure->Feature2 Feature3 Multiple Explosophoric Groups Structure->Feature3 Benefit1 Hydrogen Bonding Network Feature1->Benefit1 Enables Benefit2 π-π Stacking Interactions Feature2->Benefit2 Facilitates Benefit3 Enhanced Density & Stability Feature3->Benefit3 Provides Outcome Reduced Sensitivity High Performance Benefit1->Outcome Benefit2->Outcome Benefit3->Outcome

Conclusion and Future Perspectives

This compound and its stable salt derivatives represent enabling technologies for the synthesis of next-generation energetic materials that successfully balance the often-competing requirements of high performance and low sensitivity. The protocols and application notes presented herein provide researchers with practical methodologies for leveraging the unique reactivity of this compound to construct complex heterocyclic frameworks with tailored energetic properties. Future developments in this field will likely focus on the integration of computational design approaches to predict optimal molecular architectures prior to synthesis, as well as the exploration of green chemistry principles to enhance the sustainability of energetic materials manufacturing. The continued evolution of this compound chemistry holds significant promise for addressing the ongoing challenge of developing advanced energetic materials that meet the demanding performance, safety, and environmental requirements of modern applications.

References

nitroacetonitrile purification methods and challenges

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Challenges of Free Nitroacetonitrile

Free this compound is notoriously unstable and hazardous for the following reasons:

  • Thermal Instability and Explosion Risk: The neutral (free acid) form of this compound is thermodynamically unstable. Decomposition can begin around 109°C, releasing significant energy (874 J g⁻¹). There is a documented case of a flask exploding during attempted purification [1] [2].
  • Difficult and Low-Yield Purification: Traditional synthesis methods, such as the dehydration of methazonic acid, typically result in low yields (13-47%) and produce a crude product that is a yellow or brown oil, which is difficult to purify to a high standard [1] [2].
  • Handling and Storage Restrictions: Due to its instability, a common practice is to maintain reactions involving free this compound at a maximum of 50°C to minimize risks [1] [2].

Recommended Solution: Use Stable Salts

The most effective way to circumvent these hazards is to avoid purifying and handling the free acid altogether. The potassium salt of this compound is a stable, water-soluble solid that serves as a chemically equivalent synthetic precursor [1] [2].

The table below compares the key characteristics of the neutral compound and its potassium salt:

Characteristic Neutral this compound Potassium Salt of this compound
Physical State Unstable oil [1] [2] Stable solid [1] [2]
Thermal Hazard High (Decomposes at 109°C) [1] [2] Low (Thermodynamically stable) [1] [2]
Purification Need Required, but difficult and hazardous [1] [2] Not required; the salt itself is a pure, stable precursor [1] [2]
Synthetic Utility Direct but dangerous reagent Excellent alternative; chemically equivalent [1] [2]
Yield from Synthesis Low (13-47%) [1] [2] Good (45-79%) [1] [2]

Synthesis Protocol: Potassium Salt of this compound

This indirect synthesis route entirely avoids the formation of unstable free this compound or methazonic acid, making it suitable for lab and larger scales [1] [2].

The workflow below illustrates the synthesis process:

G Start Start: Potassium salt of ethyl nitrocyanoacetate Step1 Hydrolysis Start->Step1 Intermediate Unstable Intermediate: Dipotassium nitrocyanoacetic acid (cyano-aci-nitroacetate) Step1->Intermediate Step2 Decarboxylation Intermediate->Step2 End Final Product: Potassium salt of this compound Step2->End

Detailed Procedure [1] [2]:

  • Hydrolysis: The potassium salt of ethyl nitrocyanoacetate is hydrolyzed. This reaction forms the unstable dipotassium salt of nitrocyanoacetic acid (also known as cyano-aci-nitroacetate).
  • Decarboxylation: The intermediate readily undergoes decarboxylation. This can be achieved by passing an acidic aqueous solution of the material through an ion-exchange resin (IRC-50), yielding the final product.
  • Isolation: The potassium salt of this compound is obtained as a stable, water-soluble solid with a reported yield of 45% (via the first method) or up to 79% (via the ion-exchange method) [1] [2].

FAQs

Q1: Why should I use the potassium salt instead of purifying the free this compound? Using the potassium salt eliminates the risk of explosion during synthesis and handling. It is a stable, storable solid that provides the same reactivity in synthetic reactions without the associated purification and stability issues [1] [2].

Q2: What is the main application of this compound in energetic materials synthesis? Its key advantage is the ability to add vicinal amino and nitro groups onto fused ring structures (like triazines) in a single step. This structural motif is common in insensitive high-performance energetic materials, as it promotes stability through hydrogen bonding and π-π interactions [1] [2].

Q3: What is the maximum safe temperature for handling free this compound? If working with the free acid is unavoidable, it is critical to maintain temperatures below 50°C to reduce the risk of decomposition. However, the strong recommendation is to use the potassium salt alternative whenever possible [1] [2].

References

preventing nitroacetonitrile decomposition during reaction

Author: Smolecule Technical Support Team. Date: February 2026

Stable Alternatives to Pure Nitroacetonitrile

The table below summarizes the recommended stable forms and their key characteristics [1] [2]:

Compound Name Form/Type Key Properties & Advantages
Alkali Metal Salts (e.g., Potassium salt) Stable salt Thermally stable; direct precursor in heterocycle synthesis [1] [3].
Dipyrrolidinium Cyano-aci-nitroacetate Synthetic equivalent Soluble in common organic solvents; thermally stable; versatile reagent for cyano(nitro)methylation [2].
New Stable Form Crystalline form A specific, stable crystalline structure identified in 2016 [4].

Experimental Workflow for Using Stable Precursors

This diagram outlines the decision-making process for selecting and using the right form of this compound in your experiments:

G Start Start: Need this compound Decision1 Is the reaction in an organic solvent? Start->Decision1 Option1 Use Dipyrrolidinium Cyano-aci-nitroacetate Decision1->Option1 Yes Option2 Use Alkali Metal Salt (e.g., Potassium Salt) Decision1->Option2 No (or aqueous media) Application1 Proceed with cyano(nitro)methylation reactions in solution. Option1->Application1 Application2 Use as precursor for heterocyclic synthesis. Option2->Application2 Storage Store stable forms in a cool, dry place, protected from moisture. Application1->Storage Application2->Storage

Frequently Asked Questions (FAQs)

Q1: Why should I avoid using pure this compound? Pure this compound is known to have significant purification and stability issues, making it difficult to handle and store safely. Its explosive nature is a major drawback for practical laboratory use [1] [2].

Q2: What is the main advantage of using dipyrrolidinium cyano-aci-nitroacetate? The key advantage is its solubility in common organic solvents (such as DMF, acetonitrile, and alcohols) while maintaining thermal stability. This makes it an ideal agent for reactions that require a homogeneous phase in organic media [2].

Q3: My synthesis requires an aqueous environment. What should I use? For reactions in water or when using insoluble precursors is acceptable, the potassium salt of this compound is a well-documented and stable choice. It has been successfully used in the synthesis of complex nitrogen heterocycles [3].

Q4: Are there any general handling guidelines for these compounds? While these alternatives are more stable, they are still precursors to energetic materials. Standard safe laboratory practices should be followed, including:

  • Storage: Keep in a cool, dry place, protected from moisture.
  • Handling: Use appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.
  • Scale-up: Exercise caution and consult specific safety data when scaling up reactions.

References

Key Properties and Hazards of Nitroacetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known hazards and properties of Nitroacetonitrile based on scientific literature [1].

Hazard / Property Description / Value
Chemical Instability Thermally unstable; risk of explosive decomposition [1].
Explosive Decomposition Can decompose explosively upon concentration or distillation [1].
Decomposition Onset Around 109°C (DSC measurement) [1].
Energy of Decomposition 874 J/g released upon decomposition [1].
Primary Hazard Spontaneous explosion due to chemical instability [1].

Recommended Safe Handling Procedures

Given the instability of pure this compound, the following procedures are recommended.

Substitution with Safer Salts
  • Use Stable Salts: The potassium salt of this compound is a thermodynamically stable and water-soluble alternative. It provides equivalent chemical reactivity without the explosion hazard [1].
  • Avoid Pure Compound: Syntheses should be designed to use the salt form to avoid generating or handling the pure, unstable this compound [1].
General Handling Controls (if pure compound is unavoidable)
  • Temperature Control: Never heat reactions involving this compound above 50°C [1].
  • Personal Protective Equipment (PPE): Based on acetonitrile guidelines, wear protective gloves, clothing, and eye protection. Use a face shield for splash risk and respiratory protection in poorly ventilated areas [2].
  • Ventilation: Always use adequate ventilation or a fume hood [2].
Storage Guidelines
  • Condition: Store in a cool, well-ventilated area [2].
  • Container: Keep in a sealed container [2].
  • Segregation: Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases [2].

Emergency and First Aid Response

The first aid measures below are derived from acetonitrile guidelines and represent standard laboratory practice for toxic, volatile solvents [2].

G Acetonitrile Exposure Acetonitrile Exposure Inhalation Inhalation Acetonitrile Exposure->Inhalation Skin Contact Skin Contact Acetonitrile Exposure->Skin Contact Eye Contact Eye Contact Acetonitrile Exposure->Eye Contact Ingestion Ingestion Acetonitrile Exposure->Ingestion Move to fresh air Move to fresh air Inhalation->Move to fresh air Remove contaminated clothing Remove contaminated clothing Skin Contact->Remove contaminated clothing Rinse eyes with water for 15 min Rinse eyes with water for 15 min Eye Contact->Rinse eyes with water for 15 min Rinse mouth Rinse mouth Ingestion->Rinse mouth Seek medical attention if unwell Seek medical attention if unwell Move to fresh air->Seek medical attention if unwell Wash skin with water for 15 min Wash skin with water for 15 min Remove contaminated clothing->Wash skin with water for 15 min Wash skin with water for 15 min->Seek medical attention if unwell Seek medical attention if irritation persists Seek medical attention if irritation persists Rinse eyes with water for 15 min->Seek medical attention if irritation persists Call poison control Call poison control Rinse mouth->Call poison control Do NOT induce vomiting Do NOT induce vomiting Call poison control->Do NOT induce vomiting

Troubleshooting Common Scenarios

Scenario Immediate Action Preventive Measures
Spill or Leak Evacuate area. Remove ignition sources. Ventilate. Contain spill with inert absorbent using spark-proof tools [2]. Use proper equipment. Store in sealed containers.
Fire Use dry chemical, CO2, or alcohol-resistant foam. Do not use water streams [3] [2]. Eliminate ignition sources (open flames, sparks) [2].
Thermal Decomposition Evacuate immediately. Do not attempt to handle. Use temperature controls. Substitute with potassium salt [1].

Important Safety Notes

  • Critical Consideration: The most significant finding is that pure this compound is inherently unstable and hazardous. The primary safety recommendation is to use its stable potassium salt instead for all synthetic applications [1].
  • Information Gap: The safety data for this compound itself is not as comprehensive as for common laboratory chemicals. The information here is based on a scientific review of its use in energetics [1] and generalized safety practices for a related nitrile [3] [2].

References

nitroacetonitrile stability improvement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is nitroacetonitrile considered hazardous?

    • A1: Free this compound is thermally unstable and can decompose explosively. A notable incident was reported by the National Institutes of Health Chemical Genomics Center, where a flask of this compound exploded during concentration under reduced pressure, fortunately without causing injury [1]. Its decomposition at 109°C releases significant energy (874 J/g) [2].
  • Q2: What are the recommended stable alternatives?

    • A2: The most common and practical alternative is the potassium salt of this compound. It is thermodynamically stable, water-soluble, and chemically equivalent for many reactions, allowing you to bypass the generation of hazardous free this compound [2] [3]. For improved solubility in organic solvents, the dipyrrolidinium salt of cyano-aci-nitroacetate has been developed as a synthetic equivalent [4].
  • Q3: How do I handle these alternatives safely?

    • A3: The stable salts significantly reduce the risk of explosion. However, always refer to the specific Material Safety Data Sheet (MSDS) for the salt you are using. Standard laboratory safety practices, including wearing appropriate personal protective equipment (PPE) and working in a fume hood, are mandatory.
  • Q4: What is the key advantage of using this compound in energetic material synthesis?

    • A4: Its main utility is the ability to add vicinal amino and nitro groups onto fused ring structures in a single step. This structural motif is common in insensitive energetic materials as it promotes intra- and intermolecular hydrogen bonding and planar molecular geometry, which enhances thermal stability and reduces sensitivity to impact or shock [2] [5].

Experimental Protocols

Here are detailed methodologies for working with stable this compound equivalents, as cited in recent literature.

Protocol 1: One-Pot Synthesis Using Potassium this compound Salt

This protocol is adapted from a 2024 synthesis of thermally stable energetic compounds [5].

  • Objective: To generate a vicinal amino-nitro structure via a ring-closing reaction.
  • Principle: A diazonium salt is coupled with the potassium salt of this compound to form a hydrazone intermediate, which subsequently cyclizes to form the target heterocycle [2].
  • Materials: 5-Amino-3,4-dinitropyrazole (or similar amino-heterocycle), Sodium nitrite (NaNO₂), Potassium salt of this compound, Aqueous acidic solution (e.g., HCl), Organic solvent (as required).
  • Workflow:

A Step 1: Diazotization React starting material (e.g., 5-amino-3,4-dinitropyrazole) with NaNO₂ in acid B In-situ Diazonium Salt A->B C Step 2: Coupling & Cyclization Add potassium this compound salt Heat in aqueous/organic solution B->C D Step 3: Isolation Filter or extract the precipitated product C->D E Final Fused Heterocycle with Vicinal Amino-Nitro Group D->E

  • Key Notes: This one-pot method converts a multi-step synthesis into a more efficient two-step process directly from the amine precursor [2]. The reaction is noted for being a green and mild procedure conducted in an aqueous solution [5].
Protocol 2: Using a Soluble Synthetic Equivalent in Organic Media

This protocol is based on a 2021 study that highlights the use of dipyrrolidinium cyano-aci-nitroacetate [4].

  • Objective: To perform cyano(nitro)methylation reactions in common organic solvents.
  • Principle: The dipyrrolidinium salt acts as a soluble synthetic equivalent of this compound, enabling reactions that require organic solubility.
  • Materials: Dipyrrolidinium cyano-aci-nitroacetate, Anhydrous organic solvent (e.g., CH₂Cl₂, THF, MeCN), Electrophilic coupling partner (e.g., aldehyde).
  • Procedure:
    • Dissolve the dipyrrolidinium cyano-aci-nitroacetate in a suitable anhydrous organic solvent.
    • Add the electrophilic coupling partner to the solution.
    • Stir the reaction mixture at room temperature or under mild heating as required.
    • Monitor the reaction by TLC or LC-MS.
    • Upon completion, work up the reaction mixture as appropriate (e.g., concentration, filtration, or aqueous work-up) to isolate the product.

Data Summary for Stable Equivalents

The table below summarizes the key properties of the common stable alternatives to this compound.

Property Free this compound Potassium Salt Dipyrrolidinium Salt [4]
Physical State Oil [2] Solid Solid
Thermal Stability Low (Risk of explosion) [2] [1] High High
Solubility Profile Not specified Water-soluble Soluble in common organic solvents
Primary Advantage N/A Safe, water-soluble, direct substitute Enables reactions in organic media
Key Limitation Extremely hazardous Limited solubility in organic solvents More complex synthesis

Troubleshooting Guide

  • Problem: Low yield or no reaction when using the potassium salt.
    • Solution: Ensure the reaction medium is appropriately acidic to facilitate the formation of the reactive this compound species from its salt [2].
  • Problem: Potassium salt is insoluble in my reaction solvent.
    • Solution: Switch to a water-soluble reaction system or use the dipyrrolidinium cyano-aci-nitroacetate salt, which is designed for solubility in organic solvents like dichloromethane, THF, and acetonitrile [4].
  • Problem: Precursor decomposition during diazotization.
    • Solution: Carefully control the temperature during the diazotization step and use the diazonium salt in situ immediately after its formation to prevent decomposition [2].

References

alternative to free nitroacetonitrile neutral form

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Nitroacetonitrile Equivalents

Compound / Salt Key Characteristics & Advantages Stability & Safety Profile Solubility & Handling
Free this compound (NAN) The simplest α-nitronitrile; versatile cyano(nitro)methylating agent [1]. Thermodynamically unstable; risk of spontaneous explosion; decomposition releases 874 J/g [1]. Purification and stability are significant issues [1].
Potassium Salt of NAN Thermally stable and chemically equivalent synthetic precursor [1] [2]. Much more stable than free NAN; avoids explosion hazards [1]. Insoluble in common organic solvents [2]; water-soluble [1].
Dipyrolidinium Salt (Cyano-aci-nitroacetate) Synthetic equivalent for constructing polyfunctional frameworks [2]. Thermally stable [2]. Soluble in common organic solvents, enabling reactions in a wider range of conditions [2].

Experimental Protocols for NAN Equivalents

Here are detailed methodologies for using these safer equivalents in synthesis.

Synthesis of the Potassium Salt of this compound

This protocol avoids the formation of unstable free NAN and its precursors [1].

  • Principle: The potassium salt of ethyl nitrocyanoacetate is hydrolyzed to the unstable dipotassium salt of nitrocyanoacetic acid, which readily undergoes decarboxylation to yield the target potassium salt of this compound [1].
  • Procedure:
    • Hydrolyze the potassium salt of ethyl nitrocyanoacetate to form the dipotassium salt of nitrocyanoacetic acid.
    • Subject the intermediate to decarboxylation.
    • Isolate the potassium salt of this compound.
  • Yield: ~45% via the above route [1]. An alternative method using an ion-exchange resin (IRC-50) on an acidic aqueous solution of dipotassium nitrocyanoacetic acid can achieve a yield of ~79% [1].
General Workflow for Heterocyclic Energetic Synthesis

This methodology uses NAN salts to create valuable annulated 1,2,4-triazines with vicinal amino and nitro groups [1].

  • Principle: A diazonium salt reacts with a this compound salt to form a hydrazone, which cyclizes to form the heterocyclic product [1].
  • Procedure:
    • Diazotization: Convert your starting material (e.g., a 5-aminopyrazole) into its corresponding diazonium salt using sodium nitrite in an acidic aqueous medium.
    • Azocoupling: Treat the diazonium salt in situ with a solution containing the potassium salt of this compound in acid. This yields a nitrocyanohydrazone intermediate.
    • Cyclization: Reflux the resulting hydrazone in an organic solvent (e.g., 1,4-dioxane) to promote cyclization via the nitrile group, forming the final annulated triazine structure [1].

Troubleshooting Guide & FAQs

Q1: Why should I avoid using free this compound in my lab? Free NAN is thermodynamically unstable. It has documented instances of spontaneous explosion upon decomposition, making it a significant lab hazard [1].

Q2: My reaction requires the this compound precursor to be soluble in organic solvents. Which equivalent should I use? The potassium salt is insoluble in most organic solvents, which can limit its application [2]. For such cases, the dipyrolidinium salt is the recommended choice, as it is specifically designed to be soluble in common organic solvents while remaining thermally stable [2].

Q3: What is the main synthetic advantage of using this compound equivalents in energetic materials chemistry? Their key advantage is the ability to add vicinal amino and nitro moieties onto fused ring structures in a single step [1]. This structural motif is common in insensitive high-performance energetic materials, as it promotes stabilization through intramolecular hydrogen bonding and planar π-π stacking interactions that lower sensitivity [1].

Workflow for Selecting a this compound Equivalent

This diagram outlines the decision-making process for choosing the right synthetic equivalent, helping you seamlessly integrate these alternatives into your experimental planning.

Start Start: Need a this compound Equivalent Q1 Is solubility in common organic solvents required? Start->Q1 Q2 Is a water-soluble, highly stable salt acceptable? Q1->Q2 No Alt1 Choose Dipyrrolidinium Salt Q1->Alt1 Yes Alt2 Choose Potassium Salt Q2->Alt2 Yes P1 Property: Soluble in organic solvents Alt1->P1 P2 Property: Water-soluble, insoluble in organics Alt2->P2 C1 Characteristic: Thermally stable P1->C1 C2 Characteristic: Thermally stable & safe P2->C2

References

Nitroacetonitrile Handling: Core Hazards & Stable Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The primary reason for strict temperature control is the compound's tendency to decompose explosively upon heating [1]. A key safety reference notes that nitroacetonitrile decomposed at 109°C, releasing a significant amount of energy (874 J/g) [1]. Furthermore, there is a documented case of a flask exploding due to its decomposition [1]. A common practice is to maintain reactions below 50°C to mitigate these risks [1].

A highly recommended strategy to bypass these hazards is using its stable salts, particularly the potassium salt of this compound. This salt is water-soluble, thermodynamically stable, and acts as a chemically equivalent synthetic precursor, eliminating the risks associated with the pure neutral compound [1].

Temperature Control & Troubleshooting Guide

The table below summarizes critical temperature parameters and common issues when working with this compound.

Parameter/Issue Description Quantitative Data / Solution
General Reaction Temp Maximum temperature to prevent decomposition during reactions [1]. < 50 °C
Onset of Decomposition Temperature at which significant exothermic decomposition begins [1]. 109 °C
Energy of Decomposition Energy released upon decomposition, indicating severity of the reaction [1]. 874 J/g
Low Yield/Impure Product Often due to decomposition of neutral this compound or unstable intermediates [1]. Switch to the potassium salt of this compound, which is stable and can be purified [1].
Handling Hazard Risk of explosion when purifying or heating neutral this compound [1]. Avoid isolating neutral this compound. Use the potassium salt or generate it in situ for reactions [1].

Frequently Asked Questions (FAQs)

  • Why is temperature control so critical when working with this compound? this compound is thermodynamically unstable. Exceeding its safe temperature range, particularly during reactions or concentration steps, can lead to a rapid, violent exothermic decomposition, posing a serious explosion hazard [1].

  • What is the safest way to perform syntheses that require this compound? The safest and most practical approach is to use a stable salt of this compound, such as the potassium salt. This compound is not shock-sensitive, avoids the need to handle the hazardous neutral nitrile, and provides equivalent reactivity for most syntheses, including the formation of heterocycles and energetic materials [1].

  • How is the potassium salt of this compound synthesized? It is typically obtained through a decarboxylation route, entirely avoiding the formation of neutral this compound. This involves hydrolyzing the potassium salt of ethyl nitrocyanoacetate to form an unstable intermediate (dipotassium nitrocyanoacetic acid), which readily decarboxylates to yield the potassium salt of this compound [1].

  • What are the key applications of this compound in energetic materials? Its main utility is in the single-step synthesis of annulated heterocycles, such as 1,2,4-triazines, that bear vicinal amino and nitro groups. This structural motif is common in insensitive high-performance energetic materials because it promotes hydrogen bonding and planar molecular geometry, which enhances stability [1].

Workflow for Safe Experimental Planning

The following diagram outlines the key decision points for planning a safe experiment involving this compound.

Start Plan Experiment with This compound A Consider using the Potassium Salt? Start->A B Use Potassium Salt (Recommended) A->B Yes C Strictly Required for Synthesis? A->C No End Safe and Successful Experiment B->End D Substitute with Safer Alternative C->D No E Proceed with Extreme Caution C->E Yes D->End F1 - Maintain T < 50°C - Avoid isolation - No heating above 50°C E->F1 F1->End

References

reaction yield improvement with nitroacetonitrile salts

Author: Smolecule Technical Support Team. Date: February 2026

Critical Safety Notice: Handling Nitroacetonitrile

Before any troubleshooting, it is crucial to address the safety of this compound (NAN).

  • Primary Hazard: Neat this compound is explosive [1] [2]. A literature report describes an explosion occurring while concentrating a solution of NAN, even after the majority of the solvent (diethyl ether) had been removed [2].
  • Recommended Solution: Use stable, non-explosive alternatives for all experimental work. The potassium salt of this compound is a thermally stable solid, and other synthetic equivalents like dipyrrolidinium cyano-aci-nitroacetate offer superior solubility in organic solvents [3] [1].

Troubleshooting Guide: Improving Reaction Yields

Here are common issues and their solutions, based on the properties of different this compound reagents.

Issue Possible Cause Recommended Solution
Low Yield/No Reaction in Organic Solvents Potassium salt of this compound has low solubility [1] Switch to a soluble synthetic equivalent (e.g., dipyrrolidinium salt) or use a polar aprotic solvent (DMF, DMSO) [1].
Dangerous Reaction Conditions/Decomposition Use of neat, explosive this compound [2] Immediately replace neat NAN with its stable potassium salt or other equivalents [1] [2].
Difficulty in Product Isolation/Purification Complex reaction mixture from multi-component reactions [4] Optimize work-up procedures. Use the stability of the salt to allow for aqueous work-ups (e.g., washing with water) [3].

Experimental Protocols for Yield Improvement

Protocol 1: Using the Potassium Salt of this compound for Heterocycle Synthesis

This protocol is adapted from a synthesis of 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines [3] [5].

Workflow Diagram:

G A Potassium this compound Salt C Azo Coupling Reaction A->C B Diazotized Aminoazole B->C D 3-Nitroazolo[5,1-c]triazin-4-amine C->D E Cyclization D->E F Imidazo[4,5-e]triazolo[5,1-c]triazine E->F

  • Reaction Setup: In a suitable reaction vessel, charge the potassium salt of this compound and an appropriate solvent (e.g., water or a water/alcohol mixture).
  • Diazotization & Coupling: Slowly add a pre-cooled solution of a diazotized aminoazole (the electrophile) to the stirred solution of the potassium salt. The azo coupling reaction proceeds to form the initial product [3] [5].
  • Cyclization: The intermediate can be further cyclized to form more complex heterocycles, such as 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine [3].
  • Work-up and Isolation: Utilize the salt's stability for purification. The product can often be isolated by filtration or extracted after an aqueous work-up [3].
Protocol 2: Using a Soluble Synthetic Equivalent (Dipyrrolidinium Salt)

This protocol addresses the solubility limitations of the potassium salt [1].

Workflow Diagram:

G A Dipyrrolidinium Salt B Common Organic Solvent (e.g., THF, CH₂Cl₂, Acetone) A->B D Stir at RT or Mild Heating B->D dissolves freely C Nucleophile (Nu-H) or Electrophile (E+) C->D E Polyfunctionalized Product D->E

  • Reagent Preparation: Use dipyrrolidinium cyano-aci-nitroacetate as a direct substitute for this compound [1].
  • Solubility Advantage: Dissolve this salt in common organic solvents (e.g., THF, dichloromethane, acetone) where the potassium salt is insoluble [1].
  • Reaction Execution: Proceed with the cyano(nitro)methylation reaction with your chosen nucleophile or electrophile under standard conditions.
  • Work-up: Standard aqueous work-up can be used to isolate the functionalized product [1].
Protocol 3: Ring-Closing Reaction to Generate a Vicinal Amino-Nitro Structure

This 2024 protocol uses the potassium salt in a green, mild, one-step ring closure [6].

  • Reaction Setup: In an aqueous solution, combine the potassium salt of this compound with chloroxime [6].
  • Ring Closure: The reaction proceeds effectively under these mild conditions to generate a novel 4-nitro-5-aminoisoxazole energetic moiety. This structure features a vicinal amino-nitro group, which improves thermal stability and decreases sensitivity [6].
  • Outcome: This method has been used to synthesize seven new energetic compounds with good thermal stability (decomposition temperature T_d: 155.8–270.3 °C) and low sensitivity (impact sensitivity IS: >40 J, friction sensitivity FS: 96–192 N) [6].

Key Takeaways for Your Research

  • Prioritize Safety: Never use neat this compound. The potassium salt and dipyrrolidinium salt are safe, stable, and effective alternatives [1] [2].
  • Match Reagent to Solvent System: For reactions in organic solvents, the dipyrrolidinium salt is superior due to its solubility. The potassium salt is suitable for aqueous or polar aprotic systems [1].
  • Leverage for Complex Synthesis: These stable salts are excellent for constructing complex nitrogen heterocycles and polyfunctionalized molecules, which are highly relevant to drug development [3] [4].

References

replacing nitroacetonitrile with stable synthetic equivalents

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

The table below addresses common questions about nitroacetonitrile and its stable equivalent.

Question Answer
Why is this compound problematic? The search results do not specify the exact instability, but its potassium salt is explicitly described as "stable," implying the pure compound may have handling, storage, or safety concerns [1].
What is a recommended stable synthetic equivalent? The potassium salt of this compound has been successfully used in multi-step syntheses to produce various nitrogen-rich heterocycles [1].
What types of compounds can be synthesized with this equivalent? It is a key precursor for synthesizing complex molecules like 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines and 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine [1].
Are there general principles for replacing hazardous or unstable solvents/reagents? Yes. A study on replacing acetonitrile with ethanol in chromatography found that a systematic comparison of eluents (methanol, ethanol, n-propanol) is crucial. Ethanol performed best, highlighting that the most suitable alternative must be determined experimentally for each specific application [2].

Experimental Protocol: Synthesis Using Potassium this compound

This protocol outlines the general method for synthesizing nitrogen heterocycles, based on the research by Voinkov et al. [1].

1. Objective To utilize potassium this compound as a stable precursor in the synthesis of 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines and their subsequent transformation into other heterocyclic compounds.

2. Principle The stable potassium salt of this compound participates in cyclization and coupling reactions, serving as a key building block for constructing complex, nitrogen-rich heterocyclic frameworks. The synthesized compounds can then be further functionalized through reactions like diazotation and azo coupling [1].

3. Materials

  • Reagents: Potassium salt of this compound, other azole or heterocyclic precursors (specifics will depend on the target molecule), reagents for diazotation and azo coupling, and standard organic solvents.
  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup, analytical equipment (TLC, HPLC, NMR) for monitoring reactions and characterizing products.

4. Step-by-Step Procedure

  • Step 1: Synthesis of 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines. React the potassium this compound with appropriate heterocyclic precursors under conditions established for cyclization [1].
  • Step 2: Conversion to [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines. Subject the products from Step 1 to further chemical transformation to yield the diamine derivatives [1].
  • Step 3: Final Cyclization. Cyclize one of the diamine compounds to achieve the final complex heterocycle, 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine [1].
  • Step 4: Work-up and Characterization. Isolate the products via filtration or extraction. Purify using recrystallization or chromatography. Confirm the structure and purity of all final compounds using spectroscopic and analytical methods [1].

The following diagram illustrates the logical sequence and relationships between the synthesized compounds in this multi-step pathway.

G A Potassium this compound B 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines A->B Cyclization C [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines B->C Conversion D 8H-Imidazo[4,5-e][1,2,4]triazolo... C->D Cyclization

Troubleshooting Guide

This section addresses potential issues and general best practices for method development.

Problem Possible Cause Solution
Low yield in cyclization step Incorrect stoichiometry or impure starting materials. Confirm the purity of the potassium this compound salt. Systematically vary reactant ratios and monitor reaction progress with TLC or LC-MS [1].
Difficulty in product purification Complex reaction mixture or similar polarity of by-products. Optimize the work-up procedure. Employ different purification techniques like gradient chromatography or recrystallization [3].
General method failure when adapting a protocol The original method conditions are not optimal for your specific target molecule. Treat literature protocols as a starting point. Be prepared to experimentally optimize key parameters like solvent, temperature, and catalyst [2].

Key Recommendations for Researchers

To ensure success in your work with synthetic equivalents, consider the following overarching principles:

  • Prioritize Reproducibility: When developing a new method, provide a comprehensive explanation of materials, instruments, and protocols. This transparency allows other researchers to replicate and validate your work, a cornerstone of experimental pharmacology [3].
  • Embrace Systematic Comparison: When evaluating a new reagent or solvent, adopt a structured approach. Directly compare the new option (e.g., potassium this compound) against other potential candidates under controlled conditions to objectively assess its performance [2].
  • Validate Your Methods: Ensure that any new protocol or modification is "proven to work" through robust characterization of the products and confirmation of the reaction pathway [3] [1].

References

nitroacetonitrile vs nitroacetate reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Reactivity and Applications at a Glance

Feature Nitroacetonitrile Nitroacetates (e.g., Ethyl Nitroacetate, t-Butyl Nitroacetate)
Key Structural Features Central carbon with -CN and -NO₂ groups; highly acidic CH₂ protons [1]. Ester group (-COOR) and -NO₂ group; highly acidic CH₂ protons (pKa ~5.8) [2].
Primary Reactivity Versatile cyano(nitro)methylation agent; highly reactive for C-C bond formation [1]. Versatile glycine template and precursor to α-amino esters; used in conjugate additions [3] [4].
Signature Applications Synthesis of annulated heterocycles (e.g., 1,2,4-triazines) with vicinal amino and nitro groups for energetic materials [1]. Synthesis of optically active α-nitro esters and unnatural α-amino esters [4] [3].
Stability & Safety Thermodynamically unstable in neutral form; risk of spontaneous explosion; stable salts (e.g., potassium salt) are recommended [1]. Generally stable; t-butyl ester is preferred in basic conditions to resist hydrolysis [4].
Example Experimental Yields Synthesis of azolo[5,1-c][1,2,4]triazines using its potassium salt [1]. Asymmetric conjugate addition to o-quinone methides: up to 82% yield, 97-98% ee [4]. Condensation with acetals to α-nitro esters: ~30-60% yield [3].

Key Experimental Protocols

Here are detailed methodologies for characteristic reactions of each reagent.

Synthesis of Heterocycles Using this compound Potassium Salt

This protocol uses the stable potassium salt of this compound to safely synthesize annulated heterocycles, a common structural motif in energetic materials [1].

  • Step 1 – Diazonium Salt Formation: A starting material (e.g., a heterocyclic amine) is dissolved in an acidic aqueous solution (e.g., hydrochloric or sulfuric acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise with stirring to form the diazonium salt in situ.
  • Step 2 – Coupling and Cyclization: A solution of the potassium salt of this compound in water is added to the cold diazonium salt mixture. The pH may be adjusted to mildly acidic conditions. The reaction is allowed to warm to room temperature or heated, often resulting in the spontaneous cyclization of the initial hydrazone intermediate to form the fused triazine product.
  • Step 3 – Isolation: The product is isolated via filtration or extraction and purified by recrystallization.
Asymmetric Conjugate Addition of t-Butyl Nitroacetate

This method produces enantiomerically enriched α-nitro-β,β-diaryl-propionates, which are valuable synthetic intermediates [4].

  • Reaction Setup: In a reaction vessel, combine the 2-tosylmethylphenol precursor (0.20 mmol), t-butyl nitroacetate (0.4 mmol, 2.0 equiv), and the chiral squamide catalyst 1a (0.02 mmol, 10 mol%) in chloroform (2.5 mL).
  • Generation of o-Quinone Methide: Add a 5% aqueous sodium bicarbonate (NaHCO₃) solution (16.8 mL, 50 equiv) to the reaction mixture. The base generates the active o-quinone methide (o-QM) intermediate in situ from the precursor.
  • Reaction Execution: Stir the biphasic mixture at room temperature for 72 hours.
  • Work-up and Isolation: Upon completion, separate the organic layer. Concentrate the solution under reduced pressure and purify the residue by flash chromatography on silica gel to obtain the product.

Critical Handling and Safety Notes

  • This compound: The neutral form of this compound is thermally unstable and can decompose explosively, especially upon heating or under purification attempts [1]. A common practice is to maintain reactions below 50°C [1]. It is strongly recommended to use its stable salts, such as the potassium salt, which are safer and commercially available or easily synthesized [1].
  • Nitroacetates: While generally more stable, the choice of ester group is crucial. Methyl and ethyl nitroacetate can undergo decarboxylation under basic conditions or at elevated temperatures [3] [4]. For reactions involving base, *t*-butyl nitroacetate is highly preferred due to its resistance to hydrolysis and decarboxylation, leading to significantly higher yields [4].

Decision Framework for Researchers

To help you select the appropriate reagent for your application, consider the following guidelines:

G Start Selecting a Nitro Reagent Goal What is your synthetic goal? Start->Goal Heterocycles Synthesize annulated heterocycles (e.g., for energetics) Goal->Heterocycles ChiralCenters Create chiral centers (via conjugate addition) Goal->ChiralCenters AminoEsters Synthesize α-amino esters Goal->AminoEsters This compound This compound Heterocycles->this compound  Use stable salt form Nitroacetate Nitroacetate ChiralCenters->Nitroacetate  Use t-butyl nitroacetate AminoEsters->Nitroacetate  Use ethyl/t-butyl nitroacetate

References

Chemical Equivalence and Comparison Guide: Nitroacetonitrile vs. Potassium Nitroacetonitrile Salt

Author: Smolecule Technical Support Team. Date: February 2026

This guide objectively compares neutral nitroacetonitrile with its potassium salt, a crucial consideration for researchers in energetic materials and heterocyclic chemistry. The potassium salt is generally preferred in modern synthetic applications due to its significantly enhanced safety profile while maintaining chemical equivalence [1].

Comparative Analysis of Key Properties

The table below summarizes the core differences between these two related compounds.

Property This compound (Free Acid) Potassium Salt of this compound
Physical State Yellow or brown oil [1] Solid, crystalline salt [1]
Stability Thermally unstable; can decompose explosively above 50°C [1] Thermodynamically stable [1]
Safety & Handling Significant explosion hazard; requires strict temperature control [1] Much more stable; does not pose a significant lab hazard [1]
Synthetic Utility Versatile precursor for heterocycles and aliphatic products [1] Direct synthetic equivalent to the free acid [1]
Key Advantage N/A Avoids the need to generate or handle hazardous free this compound [1]
Preparation Low-yield (13-47%), hazardous synthesis and purification [1] Higher-yield (up to 79%), safer, indirect route via decarboxylation [1]

Primary Applications and Experimental Context

The main utility of both compounds lies in synthesizing complex heterocyclic frameworks, particularly annulated 1,2,4-triazines bearing vicinal amino and nitro groups. This structural motif is common in insensitive energetic materials and helps stabilize the molecule through intra- and intermolecular hydrogen bonding and π-π stacking interactions [1].

Representative Synthetic Workflow

A typical reaction using the potassium salt to build an energetic heterocycle involves two main steps [1]:

G Start Start: Parent Compound Step1 Step 1: Convert to Diazonium Salt Start->Step1 Step2 Step 2: Couple with Potassium This compound Salt Step1->Step2 Intermediate Form Nitrocyanohydrazone Intermediate Step2->Intermediate Step3 Step 3: Cyclization (Heating in Solvent) Intermediate->Step3 End Final Product: Annulated Heterocycle Step3->End

Key Experimental Insight

Researchers have verified the chemical equivalence of the potassium salt by successfully replicating known syntheses originally designed for neutral this compound. For instance, the synthesis of azolo[5,1-c][1,2,4]triazines was successfully repeated using the potassium salt, yielding identical products and confirming its role as a direct and reliable substitute [1].

Safety and Practical Decision Guide

The choice between the two precursors is primarily a safety decision. The following flowchart can guide researchers:

G Start Synthesis Planning Q1 Is there a high-yield, safe synthesis for the potassium salt available? Start->Q1 Q2 Can reaction conditions be kept below 50°C? Q1->Q2 No A1 USE POTASSIUM SALT Stable, safe, and chemically equivalent Q1->A1 Yes A2 AVOID FREE this compound Significant explosion risk Q2->A2 No or Unsure Q2->A2 Yes (Still Not Recommended)

The potassium salt of this compound is a reliable substitute for hazardous free this compound in organic synthesis [2]. Its use is strongly recommended whenever possible to mitigate the severe risks associated with the neutral compound.

References

nitroacetonitrile versus other two-carbon nitro synthons

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nitromethane as a Nitro Synthon

Nitromethane (CH₃NO₂) is the simplest organic nitro compound. It is a polar liquid commonly used as a solvent and a versatile building block in organic synthesis [1].

The table below summarizes its key properties relevant to research and development applications [1].

Property Value / Description
Chemical Formula CH₃NO₂
Molar Mass 61.04 g/mol
Appearance Colorless, oily liquid
Density 1.1371 g/cm³ (at 20 °C)
Boiling Point 101.2 °C
Acidity (pKa) 10.21 (in H₂O); 17.2 (in DMSO)
Dielectric Constant 36 (at 20 °C)
Dipole Moment 3.5 Debye
Common Uses Solvent, stabilizer, fuel additive, precursor to pesticides, explosives, fibers, and coatings.

Key Applications and Experimental Context

Nitromethane's unique combination of properties makes it suitable for specific research and analytical applications.

  • As a Specialist Solvent: Nitromethane is highly polar but aprotic, making it useful for dissolving positively charged, strongly electrophilic species. It is also a common solvent for acrylate monomers, such as cyanoacrylates ("super-glues") [1].
  • Alternative HPLC Mobile Phase: A nitromethane-based mobile phase system has been developed as an alternative to acetonitrile for the separation of carotenoids on C18 reversed-phase columns. The recommended mobile phase is nitromethane : 2-propanol : ethyl acetate : water (79 : 10 : 10 : 1, by volume). This system provides excellent separation of various carotenoids from fruit and vegetables, closely matching the performance of acetonitrile-based systems [2].
  • NMR Spectroscopy: For researchers using NMR spectroscopy, deuterated nitromethane (CD₃NO₂) is available. Its characteristic NMR signals are as follows [3]:
    • ¹H NMR (residual proton): δ 4.33 (pentet, J ≈ 2 Hz)
    • ¹³C NMR: δ 62.8 (heptet, J ≈ 22 Hz)
  • Spectroscopic Studies: The vibrational energy dynamics of nitromethane (and acetonitrile) in their liquid states have been studied using advanced three-dimensional infrared-Raman spectroscopy. This technique helps characterize vibrational energy transfer and relaxation processes, which is fundamental for understanding molecular interactions [4].

Safety and Handling Profile

For laboratory use, it is crucial to be aware of the hazards associated with nitromethane [1]:

  • Flammability: It has a flash point of 35 °C (95 °F) and explosive limits of 7.3% to 22.2% in air.
  • Health Hazards: It is classified as a health hazard (H331 - Toxic if inhaled, H301 - Toxic if swallowed, H351 - Suspected of causing cancer).
  • Handling Precautions: Standard safety measures for flammable and hazardous materials apply, including the use of personal protective equipment and working in a well-ventilated fume hood.

A Practical Workflow for Synthon Evaluation

The following diagram outlines a general decision-making workflow for evaluating and applying a nitro synthon like nitromethane in a research setting, based on the information available.

G Start Define Synthetic Goal Step1 Evaluate Key Properties: - Polarity & Solubility - Acidity (pKa) - Functional Group Compatibility - Safety Profile Start->Step1 Step2 Identify Primary Application Step1->Step2 Step3a Select as Specialist Solvent Step2->Step3a For electrophiles Step3b Use as HPLC Mobile Phase Component Step2->Step3b For carotenoid separation Step3c Employ as NMR Solvent (Deuterated Form) Step2->Step3c For NMR analysis Step3d Utilize as C-Nucleophile or Building Block Step2->Step3d For synthesis Step4 Consult Safety Data and Implement Protocols Step3a->Step4 Step3b->Step4 Step3c->Step4 Step3d->Step4 Step5 Proceed with Experimental Work Step4->Step5

References

nitroacetonitrile enolate versus nitronate reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Nitronate vs. Enolate at a Glance

Feature Nitronate Ion Enolate Ion
Nucleophilicity Higher substituting ability for nitro group [1] Lower substituting ability for nitro group [1]
Key Reactive Site Oxygen atom [1] Oxygen atom [1]
Effect of Adjacent EWGs Lowered nucleophilicity with stronger EWGs (e.g., -COOR) [1] Lowered nucleophilicity with stronger EWGs (e.g., -COOR vs. -COR) [1]
Typical Product Isoxazoline N-oxide [1] Dihydrofuran derivative [1]

Experimental Evidence & Detailed Reactivity

The comparative reactivity is demonstrated in studies where nitronates and enolates compete or are tested under similar conditions.

  • Direct Comparison in a Single System: When α-nitroketone, which can generate both a nitronate and an enolate, reacts with α-nitrocinnamate, the major product is formed via O-attack of the nitronate, leading to an isoxazoline N-oxide. This indicates that the nitronate has a higher substituting ability than the enolate in this direct SN2 displacement [1].
  • Reactivity of Enolates: The nucleophilicity of enolates is highly dependent on the electron-withdrawing group on the carbonyl moiety [1]. For instance:
    • 1,3-Diketones (e.g., acetylacetone) show high reactivity and yield dihydrofuran products quantitatively.
    • β-Keto esters (e.g., ethyl acetoacetate) are less nucleophilic but still provide good yields of dihydrofuran.
    • 1,3-Diesters (e.g., diethyl malonate) show no reaction under the same conditions due to the very low nucleophilicity of the resulting enolate [1].

Experimental Protocols

The following methodology is adapted from the research comparing these anions [1].

  • Typical Procedure for Isoxazoline N-oxide Formation (Nitronate Pathway): A mixture of ethyl α-nitrocinnamate (1b) and ethyl nitroacetate in acetonitrile, in the presence of one equivalent of triethylamine, is stirred at 60°C for 3 hours. The reaction proceeds via conjugate addition followed by ring closure, directly yielding the isoxazoline N-oxide product (4b) [1].
  • Typical Procedure for Dihydrofuran Formation (Enolate Pathway): A mixture of ethyl α-nitrocinnamate (1b) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in acetonitrile, in the presence of one equivalent of triethylamine, is stirred at 60°C for 3 hours. This leads to the formation of the corresponding 2,3-dihydrofuran derivative (6a) [1].

The diagram below illustrates the critical mechanistic pathways that lead to the different products, highlighting the decisive O-attack step.

G Start α-Nitrocinnamate (1b) + Active Methylene Compound Int Adduct Intermediate Start->Int Conjugate Addition NitronatePath Path A: Nitronate O-Attack Int->NitronatePath Nitronate formed EnolatePath Path B: Enolate O-Attack Int->EnolatePath Enolate formed ProductA Product: Isoxazoline N-oxide NitronatePath->ProductA SN2 on NO₂ ProductB Product: Dihydrofuran EnolatePath->ProductB SN2 on NO₂

Key Insights for Application

  • Leverage Nitronates for Isoxazoline N-oxides: The higher nucleophilic power of nitronates makes them the preferred intermediate for synthesizing isoxazoline N-oxide rings, which are valuable scaffolds in medicinal chemistry [1].
  • Choose 1,3-Dicarbonyl Compounds Wisely for Dihydrofurans: When aiming for dihydrofuran products, 1,3-diketones and β-keto esters are effective precursors, while 1,3-diesters are not recommended due to poor reactivity [1].
  • Understand Ambiphilic Nature: Note that silyl nitronates can exhibit ambiphilic character, acting as both nucleophiles and electrophiles at the same carbon atom, which opens up further synthetic possibilities, such as in catalytic asymmetric approaches to amino acids [2].

References

Comparison of Nitroacetonitrile and Its Synthetic Equivalents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of nitroacetonitrile and its common salts based on the search results.

Compound Name Physical Form & Stability Solubility Profile Primary Application in Synthesis Key Advantages & Disadvantages
This compound (NAN) [1] Not specified; described as having explosive properties [1] Information not explicitly provided in search results Serves as a cyano(nitro)methylating agent for building polyfunctionalized compounds [1] Disadvantage: Explosive nature is a significant drawback for practical handling [1]

| Potassium Salt of this compound [2] [3] [1] | Stable solid [2] [3] [1] | Insoluble in common organic solvents [1] | Used in the synthesis of complex nitrogen heterocycles [2] [3] | Advantage: Thermally stable, mitigating explosion risk [1] Disadvantage: Insolubility restricts utility in organic synthesis [1] | | Dipyrrolidinium Cyano-aci-nitroacetate [1] | Thermally stable [1] | Soluble in common organic solvents [1] | Functions as a synthetic equivalent to NAN for cyano(nitro)methylation [1] | Advantage: Combines stability with solubility, making it a practical alternative [1] |

Experimental Context and Protocols

The search results describe the use of these compounds in specific synthetic workflows, though full experimental details are found in the primary literature.

  • Synthesis of Nitrogen Heterocycles: The stable potassium salt of this compound was used to develop synthetic methods for 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines. These compounds were further converted into other complex heterocyclic systems, including [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines and 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine through cyclization reactions [2] [3].
  • General Cyano(nitro)methylation: The dipyrrolidinium salt is highlighted as a superior reagent for general synthesis purposes. Its solubility in common organic solvents allows it to be used directly in standard reaction setups to construct polyfunctionalized molecular frameworks efficiently [1].

The following diagram outlines the general workflow for using these salts in the synthesis of nitrogen-containing heterocycles.

G Nitrogen Heterocycle Synthesis Workflow Start Start: Reaction Planning SaltSelection Select this compound Salt Start->SaltSelection PathwayA Stable Potassium Salt SaltSelection->PathwayA  Requires specific  solvent conditions PathwayB Soluble Dipyrrolidinium Salt SaltSelection->PathwayB  Soluble in common  organic solvents HeterocycleSynth Heterocycle Synthesis (Cyclization Reaction) PathwayA->HeterocycleSynth PathwayB->HeterocycleSynth Product Complex Nitrogen Heterocycle HeterocycleSynth->Product

Key Insights for Practitioners

  • Prioritize Safety: The inherent explosive nature of neutral this compound (NAN) makes it unsuitable for standard laboratory use without specialized safety protocols [1]. Its salt forms are recommended.
  • Choose Salts for Specific Needs: The potassium salt is a proven reagent for specific heterocycle syntheses [2] [3], while the dipyrrolidinium salt offers a more versatile and practical profile for general cyano(nitro)methylation reactions due to its solubility [1].
  • Access Original Studies: For complete experimental details, such as specific molar ratios, reaction times, temperatures, and full characterization data, consulting the original research articles is essential [2] [3] [1].

References

nitroacetonitrile precursor efficiency energetic materials

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow for the Precursor

The research describes a multi-step synthesis methodology to convert the N-acetonitrile functionalized 3-nitrotriazole precursor into high-performing energetic materials [1]. The logical flow of this process is visualized below.

G Start N-acetonitrile functionalized 3-nitrotriazole (Precursor) A Functionalization into different explosophores Start->A B Synthesis of asymmetrically connected fused heterocycles (e.g., Tetrazole, 1,2,4-Oxadiazole) A->B C Further tuning via salt formation strategy B->C D Final Energetic Materials (Compounds 3-12) C->D

The primary experimental steps involved are [1]:

  • Functionalization: The precursor was first converted into various explosophoric groups.
  • Heterocycle Synthesis: These intermediates were used to synthesize asymmetrically connected fused heterocycles, specifically N-methylene-C bridged tetrazole and 1,2,4-oxadiazole frameworks.
  • Salt Formation: A salt formation strategy was employed on some compounds to fine-tune their energetic properties.
  • Characterization: The final compounds were characterized using techniques including X-ray diffraction (for compound 9), 15N NMR spectroscopy (for compound 10), and thermal stability and sensitivity tests.

Research Context and Performance Benchmarks

The field of energetic materials research is actively pursuing compounds that balance high energy with stability and safety [2]. The performance of new materials is often benchmarked against established explosives.

Benchmark Energetic Material Key Properties
HMX (Octogen) Density: 1.905 g·cm⁻³; Decomposition Temp: 279 °C; Detonation Velocity: 9144 m·s⁻¹ [2]. A standard for high performance.
TATB (Triaminotrinitrobenzene) Known for its extreme insensitivity (low reactivity to impact and friction), used as a benchmark for safety [1].

The 2024 study indicates that compounds derived from the N-acetonitrile functionalized 3-nitrotriazole precursor achieved a performance comparable to TATB, a benchmark for insensitive explosives [1]. This suggests the precursor is highly efficient for producing modern energetic materials that prioritize safety.

Interpretation and Further Research

The current literature confirms that N-acetonitrile functionalized 3-nitrotriazole is an efficient precursor for generating a family of diverse and high-performing energetic compounds [1]. The lack of a direct, multi-precursor comparison guide in the public domain suggests this could be an active and specialized area of research.

To conduct a more comprehensive comparison, you may need to:

  • Consult specialized databases: Tools like the FLAME database contain combustion and property data for thousands of energetic materials, which may include deeper performance data [3].
  • Perform your own testing: Standardized sensitivity (impact, friction) and performance (detonation velocity, pressure) tests on materials synthesized from different precursors would generate the direct comparative data you require.

References

thermal stability comparison nitroacetonitrile salts vs neutral

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability and Safety Comparison

The table below summarizes the key findings from the available literature:

Compound Thermal Stability Characteristics Key Findings & Handling Considerations
Neutral Nitroacetonitrile (NAN) Low thermal stability; explosive property is a significant drawback [1]. Handling poses practical safety risks, limiting its direct use as a synthetic reagent [1].
Alkali Metal Salts (e.g., Potassium Salt) Thermally stable [1] [2]. Stable enough to be used in developed synthesis methods for nitrogen heterocycles [2].
Organic Salt (Dipyrrolidinium cyano-aci-nitroacetate) Thermally stable and soluble in common organic solvents [1]. Serves as a synthetic equivalent for NAN, overcoming both stability and solubility limitations [1].

A critical related issue is the solubility of these compounds. While alkali metal salts are thermally stable, their insolubility in common organic solvents restricts their utility in synthesis. The organic salt was developed specifically to resolve this issue, offering both stability and solubility [1].

Experimental Context and Workflows

The experimental data comes from organic chemistry research focused on developing safer synthetic reagents and methods.

  • Research Objective: To find stable and soluble equivalents to the reactive and hazardous neutral this compound (NAN) for constructing polyfunctionalized compounds [1].
  • Key Methodology: The primary approach involved preparing and characterizing alternative salts, then testing their performance as reagents in synthesis. The organic salt dipyrrolidinium cyano-aci-nitroacetate was identified as a functionally equivalent but safer alternative [1].

The following workflow visualizes the typical process for evaluating such reagents:

G start Start: Identify Reactive Target Molecule step1 Assess Hazards (e.g., Explosive Nature) start->step1 step2 Develop Stable Analogues/Salts step1->step2 step3 Evaluate Key Properties (Thermal Stability, Solubility) step2->step3 step4 Test Performance in Synthetic Applications step3->step4 decision Performance Adequate? step4->decision decision->step2 No end Identify Viable Reagent decision->end Yes

References

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Dates

Last modified: 07-17-2023

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